Lexithromycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H70N2O13 |
|---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
trans-(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,35?,36-,37-,38-/m1/s1 |
InChI Key |
HPZGUSZNXKOMCQ-LOHOYKKFSA-N |
Isomeric SMILES |
CCC1[C@@](C(C(C(=NOC)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Lexithromycin: A Technical Guide to its Derivation from Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of lexithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. This document outlines the chemical transformations involved, presents experimental protocols for key reactions, and summarizes quantitative data. Furthermore, it includes diagrams of the synthetic pathway and relevant biological signaling pathways to provide a comprehensive resource for professionals in the field of drug development and medicinal chemistry.
Introduction to this compound
This compound, chemically known as Erythromycin 9-(O-methyloxime), is a derivative of Erythromycin A, a well-known macrolide antibiotic. The modification at the C9 ketone position of the erythronolide ring is a common strategy to improve the acid stability and pharmacokinetic profile of erythromycin. This compound is synthesized through a two-step process starting from Erythromycin A: oximation of the C9 ketone followed by O-methylation of the resulting oxime.
Synthesis of this compound from Erythromycin A
The conversion of Erythromycin A to this compound involves two primary chemical steps:
-
Formation of Erythromycin A 9-Oxime: The carbonyl group at the C9 position of erythromycin is converted to an oxime.
-
O-methylation of Erythromycin A 9-Oxime: The hydroxyl group of the newly formed oxime is methylated to yield this compound.
Step 1: Synthesis of Erythromycin A 9-Oxime
The reaction of Erythromycin A with a hydroxylamine derivative under acidic conditions yields Erythromycin A 9-oxime. The formation of the E-isomer is crucial as it is the active species for further synthesis of macrolide antibiotics.
Reaction Scheme:
Caption: Synthesis of Erythromycin A 9-Oxime from Erythromycin A.
Experimental Protocol: Synthesis of Erythromycin A 9-Oxime
This protocol is adapted from the process described in US Patent 5,808,017 A.[1]
-
Materials:
-
Erythromycin A (50 g)
-
Isopropanol (100 ml)
-
50% aqueous hydroxylamine (42.5 g)
-
Acetic acid (16.3 g)
-
Isopropyl acetate (150 ml)
-
4N Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve Erythromycin A in isopropanol in a reaction vessel.
-
Add the aqueous hydroxylamine solution to the stirred mixture.
-
Add acetic acid to the mixture. A clear solution should form.
-
Heat the reaction mixture to 50°C and maintain this temperature until the reaction is complete, monitoring by a suitable method like thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Add isopropyl acetate to the mixture.
-
While stirring vigorously, adjust the pH to ≥ 11.0 by adding 4N NaOH solution.
-
Separate the organic layer, wash it with a dilute caustic solution, and then concentrate it to dryness to yield crude Erythromycin A 9-oxime.
-
-
Purification: The crude product can be purified by crystallization.
-
Dissolve the dried, crude Erythromycin A 9-oxime in an appropriate solvent to form a homogeneous solution.
-
Cool the solution to induce crystallization.
-
Filter the crystals and dry them.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Erythromycin A | [1] |
| Product | Erythromycin A 9-Oxime | [1] |
| Solvent | Isopropanol | [1] |
| Catalyst | Acetic Acid | [1] |
| Temperature | 50°C | [1] |
| E/Z Isomeric Ratio | > 6.0 | [1] |
Step 2: O-methylation of Erythromycin A 9-Oxime to this compound
The final step in the synthesis is the O-methylation of the Erythromycin A 9-oxime. This is a standard Williamson ether synthesis where the oxime's hydroxyl group is deprotonated by a base to form an oximate anion, which then acts as a nucleophile to attack a methylating agent.
Reaction Scheme:
Caption: O-methylation of Erythromycin A 9-Oxime to yield this compound.
Experimental Protocol: O-methylation of Erythromycin A 9-Oxime
A specific literature protocol for the O-methylation of Erythromycin A 9-oxime to this compound was not found in the provided search results. The following is a general procedure based on standard organic chemistry principles for the O-alkylation of oximes.
-
Materials:
-
Erythromycin A 9-oxime
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve Erythromycin A 9-oxime in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the base to the solution to deprotonate the oxime hydroxyl group.
-
Stir the mixture at low temperature for a period to ensure complete formation of the oximate anion.
-
Add the methylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
-
Purification: The crude product can be purified using column chromatography on silica gel.
Quantitative Data:
Experimental Workflows
The overall workflow for the synthesis and analysis of this compound can be visualized as follows:
References
Lexithromycin: A Technical Overview of a Semi-Synthetic Macrolide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available scientific information regarding the chemical structure and properties of Lexithromycin. Despite extensive searches of publicly available scientific literature and chemical databases, detailed experimental protocols and comprehensive quantitative data for this compound remain scarce. Much of the readily accessible information pertains to structurally related macrolide antibiotics, such as Roxithromycin and Erythromycin. This document focuses solely on the information that could be specifically attributed to this compound.
Chemical Identity and Structure
This compound is identified as a semi-synthetic antibiotic derived from erythromycin.[1] Its chemical identity is established by the following identifiers:
| Identifier | Value |
| CAS Number | 53066-26-5[1] |
| Molecular Formula | C38H70N2O13[1] |
| Molecular Weight | 762.97 g/mol [1] |
| Synonyms | Wy-48314[1] |
The chemical structure of this compound can be represented by the following SMILES notation: CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2)--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C)[C@H]2O)--INVALID-LINK--(O)C--INVALID-LINK--=N/OC)C)C[C@@]1(C)O[1]
Due to the limited availability of published data, a definitive 2D or 3D structural diagram of this compound could not be sourced.
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
| Solubility | Data not available |
Mechanism of Action
As a macrolide antibiotic, this compound is understood to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary mechanism involves the binding of the drug to the 50S subunit of the bacterial ribosome, specifically at or near the polypeptide exit tunnel.[1] This binding event physically obstructs the nascent polypeptide chain, leading to a premature termination of translation and ultimately inhibiting bacterial growth.
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the generalized mechanism of protein synthesis inhibition by macrolide antibiotics, including this compound.
Caption: Generalized signaling pathway of protein synthesis inhibition by this compound.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not available in the surveyed public literature. For researchers interested in working with macrolide antibiotics, it is recommended to consult general methodologies for related compounds.
General Workflow for Macrolide Characterization
The following diagram outlines a general workflow that would typically be employed for the characterization of a semi-synthetic macrolide like this compound.
Caption: A general experimental workflow for the characterization of a macrolide antibiotic.
Clinical Development
Formulations containing this compound were reportedly tested in clinical trials for the treatment of HIV, but these trials were discontinued.[1] The reasons for the discontinuation are not detailed in the available resources.
Conclusion
This compound is a semi-synthetic macrolide antibiotic derived from erythromycin. While its basic chemical identity and general mechanism of action are known, a comprehensive, in-depth technical guide is challenging to compile due to the scarcity of specific quantitative data and detailed experimental protocols in the public domain. Researchers and drug development professionals are advised to exercise caution and seek more detailed, proprietary information if considering further development or research on this compound. The information presented here is based on the limited available data and should be considered a preliminary overview.
References
The Antibacterial Spectrum of Roxithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxithromycin, a semi-synthetic macrolide antibiotic, represents a significant advancement in the treatment of various bacterial infections. Structurally derived from erythromycin, it exhibits a broad spectrum of antibacterial activity, encompassing a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. This technical guide provides an in-depth overview of the antibacterial spectrum of roxithromycin, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data on its in vitro activity are presented in structured tables for clear comparison, and key biological and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
Roxithromycin is a macrolide antibiotic characterized by a 14-membered lactone ring.[1] Its structural modifications from erythromycin result in improved pharmacokinetic properties, including better oral absorption and a longer half-life.[2][3] The antibacterial activity of roxithromycin is well-documented and is comparable to that of erythromycin.[4] It is effective against a variety of pathogens responsible for respiratory tract, skin and soft tissue, and urogenital infections.[2] This guide delves into the specifics of its antibacterial spectrum, providing quantitative data and procedural details for its assessment.
Mechanism of Action
The primary mechanism of action of roxithromycin involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and preventing the elongation of the polypeptide chain.[4] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, although bactericidal effects can be observed at higher concentrations.
Caption: Mechanism of action of roxithromycin.
Antibacterial Spectrum of Activity: In Vitro Data
The in vitro activity of roxithromycin has been evaluated against a wide range of clinically significant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Bacteria
Roxithromycin demonstrates significant activity against many Gram-positive cocci and bacilli.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | - | - | 1.0 | [5] |
| Streptococcus pneumoniae | - | - | 0.25 | [5] |
| Streptococcus pyogenes (Group A) | - | - | - | [6] |
| Streptococcus agalactiae (Group B) | - | - | - | [4] |
| Corynebacterium sp. | - | - | - | [7] |
Gram-Negative Bacteria
The activity of roxithromycin against Gram-negative bacteria is more variable. It is generally effective against some Gram-negative cocci but less so against many Gram-negative bacilli.
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Moraxella catarrhalis | 188 | - | 0.25 | [8] |
| Haemophilus influenzae | 100 | - | 8.0 | [1] |
| Neisseria gonorrhoeae | - | - | - | |
| Bacteroides fragilis | - | - | - | [7] |
Atypical Pathogens
Roxithromycin is notably active against several atypical pathogens, which are common causes of respiratory infections.
| Organism | No. of Strains | MIC Range (µg/mL) | Reference |
| Mycoplasma pneumoniae | - | - | [6] |
| Legionella pneumophila | - | - | [6] |
| Chlamydia trachomatis | - | - | [4] |
| Chlamydia psittaci | - | - | [6] |
| Atypical Mycobacteria | 28 | Varies by species and pH | [9] |
Experimental Protocols
The determination of the in vitro antibacterial activity of roxithromycin is crucial for understanding its efficacy. The following are detailed methodologies for two standard experimental protocols used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
4.1.1. Materials
-
Sterile 96-well microtiter plates
-
Roxithromycin powder
-
Appropriate solvent for roxithromycin
-
Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Pipettes and sterile tips
-
Incubator
4.1.2. Protocol
-
Preparation of Roxithromycin Stock Solution: Prepare a stock solution of roxithromycin by dissolving the powder in a suitable solvent to a known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the roxithromycin stock solution in the bacterial growth medium directly in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the roxithromycin dilutions. This will bring the final volume in each well to 200 µL and halve the concentration of the antibiotic.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of roxithromycin that completely inhibits visible growth of the bacteria.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
4.2.1. Materials
-
Roxithromycin powder
-
Appropriate solvent for roxithromycin
-
Sterile agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator
4.2.2. Protocol
-
Preparation of Roxithromycin-Agar Plates: Prepare a series of agar plates containing two-fold serial dilutions of roxithromycin. This is achieved by adding the appropriate volume of the roxithromycin stock solution to molten agar before pouring it into petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 10^4 CFU.
-
Controls: Include a control plate with no antibiotic to ensure bacterial growth.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of roxithromycin that prevents the visible growth of the bacteria on the agar surface.
References
- 1. Roxithromycin: review of its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msjonline.org [msjonline.org]
- 5. [In vitro activity of roxithromycin, new semisynthetic macrolide against obligate anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of roxithromycin against respiratory and skin pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of domestic roxithromycin [journal11.magtechjournal.com]
- 9. In vitro activity of roxithromycin against 16 species of atypical mycobacteria and effect of pH on its radiometric MICs - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacokinetics and Pharmacodynamics of Lexithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic engineered for enhanced acid stability and improved pharmacokinetic properties over older agents in its class. This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to serve as a core technical guide for researchers, scientists, and professionals involved in drug development. The information compiled herein is based on a thorough review of preclinical and clinical data, with a focus on quantitative analysis, experimental methodologies, and the underlying mechanisms of action.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid absorption, extensive tissue distribution, and a prolonged elimination half-life, which allows for less frequent dosing. The key pharmacokinetic parameters of this compound following oral administration are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Females following a Single 300 mg Oral Dose
| Parameter | Mean ± SD | Unit |
| Absorption | ||
| Cmax (Maximum Plasma Concentration) | 10.13 ± 0.43 | µg/mL |
| tmax (Time to Cmax) | 2.42 ± 0.34 | hours |
| Absorption Half-life (t½a) | 3.04 ± 1.26 | hours |
| Distribution | ||
| Volume of Distribution (Vd) | 1.38 ± 0.55 | L/kg |
| Metabolism & Elimination | ||
| Elimination Half-life (t½β) | 34.95 ± 22.51 | hours |
| Total Body Clearance (ClB) | 0.04 ± 0.01 | L/hr/kg |
| Area Under the Curve (AUC0-∞) | 3.93 ± 3.80 | µg·hr/mL |
Data adapted from a study in healthy adult female volunteers.[1][2]
Pharmacodynamics
The pharmacodynamic properties of this compound encompass its antibacterial mechanism of action and its immunomodulatory effects.
Mechanism of Antibacterial Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][4] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[3][4] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[4]
Immunomodulatory and Anti-inflammatory Effects
Beyond its antimicrobial activity, this compound possesses significant immunomodulatory and anti-inflammatory properties.[3][4][5] These effects are mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Receptor for Advanced Glycation Endproducts (RAGE) pathways.
This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[5] By preventing the degradation of IκB, this compound blocks the nuclear translocation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-8.[5]
This compound has also been observed to modulate the RAGE signaling pathway. RAGE is a multi-ligand receptor implicated in chronic inflammatory conditions. This compound can reduce the expression of RAGE and its ligands, such as calprotectin, thereby attenuating the downstream inflammatory cascade that is often activated in conditions like neutrophilic asthma.[6]
Experimental Protocols
Pharmacokinetic Study: Single-Dose Oral Administration in Healthy Volunteers
This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of a single oral dose of this compound.
-
Subject Recruitment and Screening: Healthy adult volunteers are screened based on predefined inclusion and exclusion criteria. All participants provide written informed consent.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 300 mg).
-
Blood Sampling: Blood samples are collected into heparinized tubes at predeterimined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Processing and Storage: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Plasma
This protocol provides a general methodology for the quantification of this compound in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 500 µL aliquot of plasma, add 1 mL of acetonitrile.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v), adjusted to a suitable pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area of this compound against known concentrations in spiked plasma samples.
-
The concentration of this compound in the study samples is determined by interpolation from the calibration curve.
-
Pharmacodynamic Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest concentration to be tested.
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of this compound are prepared in CAMHB.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile with rapid absorption and a prolonged half-life, making it a convenient therapeutic option. Its pharmacodynamic activity extends beyond direct antibacterial action to include significant immunomodulatory effects through the inhibition of the NF-κB and RAGE signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this promising macrolide antibiotic. This comprehensive understanding of this compound's PK/PD relationship is essential for optimizing its clinical use and for the development of future anti-infective and anti-inflammatory therapies.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexithromycin: A Technical Overview of a Macrolide's Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin is a semi-synthetic macrolide antibiotic, an O-methyloxime derivative of erythromycin A. Developed with the intent to improve upon the acid stability and pharmacokinetic profile of its parent compound, this compound showed early promise but was ultimately eclipsed by more effective second-generation macrolides, such as roxithromycin. Consequently, its clinical development was not pursued extensively, and detailed public data on its performance remains limited. This guide provides a comprehensive overview of the available technical information regarding the discovery, development, and mechanism of action of this compound, drawing from patent literature and comparative macrolide studies. It also explores its brief investigation in clinical trials for HIV and recent interest in its potential antiviral properties against SARS-CoV-2.
Discovery and Development History
This compound emerged from research efforts in the latter half of the 20th century aimed at overcoming the shortcomings of erythromycin, a foundational macrolide antibiotic discovered in 1952. While effective, erythromycin is known for its poor stability in acidic environments, such as the stomach, leading to gastrointestinal intolerance and variable oral bioavailability.
The core strategy behind the development of this compound was the chemical modification of the C-9 ketone group of the erythronolide A ring. This ketone is involved in an intramolecular degradation reaction in acidic conditions. By converting this ketone to a more stable 9-(O-methyloxime), researchers aimed to enhance the drug's acid stability and improve its lipophilicity for better absorption.[1][2]
While this structural modification did improve stability and in vivo absorption compared to erythromycin, the same chemical rationale was applied to develop roxithromycin, which demonstrated superior properties.[1][2] As a result, research and development focus shifted to roxithromycin and other newer macrolides, and this compound was quickly superseded.[1][2]
Formulations containing this compound were briefly investigated in clinical trials for the treatment of HIV, but these were ultimately discontinued.[3][4][5][6][7] More recently, computational and in vitro studies have explored the potential of this compound as an inhibitor of SARS-CoV-2 entry into cells.[8][9][10][11][12]
Key Milestones in this compound's Development
| Development Stage | Description | Outcome |
| Lead Optimization | Chemical modification of erythromycin's 9-keto moiety to form an O-methyloxime. | Improved pH stability and hydrophobicity compared to erythromycin.[1][2][3][7][13] |
| Preclinical Evaluation | In vitro and in vivo studies to assess antibacterial activity and pharmacokinetic properties. | Showed broad-spectrum antibacterial activity typical of macrolides.[1][2] Quickly superseded by roxithromycin due to its more favorable profile.[1][2] |
| Clinical Trials | Limited clinical investigation for the treatment of HIV. | Trials were discontinued; specific reasons and data are not widely published.[3][4][5][6][7] |
| Repurposing Efforts | Recent in silico and in vitro studies on antiviral activity. | Identified as a potential inhibitor of SARS-CoV-2 viral entry.[8][9][10][11][12] |
Synthesis of this compound
Experimental Protocol: General Synthesis of Erythromycin A 9-Oxime (Precursor to this compound)
This protocol is a generalized representation based on patent literature and does not constitute a definitive, validated procedure for this compound.
Materials:
-
Erythromycin A
-
Hydroxylamine (aqueous solution)
-
Mildly polar solvent (e.g., isopropanol, ethanol)
-
Mild acid catalyst (e.g., acetic acid, formic acid)
Procedure:
-
Erythromycin A is dissolved in a mildly polar solvent such as isopropanol or ethanol.
-
An aqueous solution of hydroxylamine is added to the erythromycin solution to form a reaction mixture.
-
A mild acid catalyst, such as acetic acid, is added to the reaction mixture.
-
The reaction is maintained at a suitable temperature (e.g., 35°C to 65°C) for a sufficient period to allow for the formation of the 9-oxime.
-
The resulting erythromycin A 9-oxime is then isolated and purified. This intermediate would then undergo a subsequent O-methylation step to yield this compound.
Note: The synthesis of erythromycin A oximes can result in both E and Z isomers. The E isomer is the biologically active precursor for many semi-synthetic macrolides.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.
Key Steps in the Mechanism of Action:
-
Binding to the Ribosome: this compound binds to the 50S subunit of the bacterial ribosome. Some sources also mention binding to the 30S subunit, though the primary interaction for macrolides is with the 50S subunit.[1]
-
Blocking the Polypeptide Exit Tunnel: The binding site is located within the polypeptide exit tunnel of the 50S subunit.[3][4][6][7][13][14]
-
Inhibition of Protein Elongation: By binding within this tunnel, this compound physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.
-
Bacteriostatic Effect: This disruption of protein synthesis prevents the bacteria from multiplying, resulting in a bacteriostatic effect.[15]
This mechanism of action is selective for bacteria because eukaryotic cells have 80S ribosomes (composed of 40S and 60S subunits), which have a different structure and do not bind macrolides with high affinity.[15]
References
- 1. glpbio.com [glpbio.com]
- 2. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 4. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 5. angenechemical.com [angenechemical.com]
- 6. gilead.com [gilead.com]
- 7. “The effect of 48-weeks azithromycin therapy on levels of soluble biomarkers associated with HIV-associated chronic lung disease” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cejph.szu.cz [cejph.szu.cz]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity Against SARS‑CoV‑2 Variants Using in Silico and in Vitro Approaches [jmicrobiol.or.kr]
- 13. data.epo.org [data.epo.org]
- 14. file.glpbio.com [file.glpbio.com]
- 15. This compound, CAS [[53066-26-5]] | BIOZOL [biozol.de]
In Vitro Activity of Roxithromycin Against Bacterial Pathogens: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Roxithromycin, a semi-synthetic macrolide antibiotic. Roxithromycin demonstrates a broad spectrum of activity against various bacterial pathogens, particularly those associated with respiratory and soft tissue infections. This document summarizes key quantitative data on its efficacy, details the experimental methodologies used for its evaluation, and provides visual representations of critical experimental workflows.
Mechanism of Action
Roxithromycin, a derivative of erythromycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2][3][4] This binding action obstructs the exit tunnel for newly synthesized polypeptide chains, thereby preventing the elongation of proteins essential for bacterial growth and replication.[2] While primarily considered a bacteriostatic agent, meaning it inhibits bacterial growth, it can exhibit bactericidal properties at higher concentrations.[2][3]
Data Presentation: In Vitro Susceptibility of Bacterial Pathogens to Roxithromycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Roxithromycin against a range of clinically relevant bacterial pathogens. The data is compiled from various studies and presented to facilitate a comparative analysis of its in vitro efficacy.
Table 1: In Vitro Activity of Roxithromycin against Common Respiratory Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.008 - 0.063[5] | Not Reported | Not Reported |
| Streptococcus pyogenes | Not Reported | Not Reported | Not Reported |
| Haemophilus influenzae | Not Reported | Not Reported | Not Reported |
| Moraxella catarrhalis | Not Reported | Not Reported | Not Reported |
| Mycoplasma pneumoniae | 0.008 - 0.063[5] | Not Reported | Not Reported |
| Legionella pneumophila | Not Reported | Not Reported | Not Reported |
| Chlamydia psittaci | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Activity of Roxithromycin against Other Significant Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Not Reported | Not Reported | Not Reported |
| Corynebacterium sp. | Not Reported | Not Reported | Not Reported |
| Bacteroides fragilis | Not Reported | Not Reported | Not Reported |
| Gardnerella vaginalis | Not Reported | Not Reported | Not Reported |
| Neisseria gonorrhoeae | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the specific values were not available in the reviewed literature. The provided MIC ranges are based on the available search results.
Experimental Protocols
The determination of the in vitro activity of Roxithromycin, specifically the Minimum Inhibitory Concentration (MIC), is crucial for understanding its efficacy. The following are detailed methodologies for key experiments cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Macrodilution Method
This method is utilized to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
-
Preparation of Antimicrobial Agent: A stock solution of Roxithromycin is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test tubes.
-
Incubation: The tubes containing the different concentrations of Roxithromycin and the bacterial inoculum are incubated under specific conditions (e.g., 35-37°C for 18-24 hours) appropriate for the growth of the test organism.
-
Interpretation: The MIC is recorded as the lowest concentration of Roxithromycin that shows no visible turbidity or growth.
2. Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of Roxithromycin.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth macrodilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of Roxithromycin that inhibits the visible growth of the bacteria on the agar surface.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the in vitro assessment of Roxithromycin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Mechanism of Action of Roxithromycin.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. What is Roxithromycin used for? [synapse.patsnap.com]
- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activity of macrolides against organisms responsible for respiratory infection with emphasis on Mycoplasma and Legionella - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Stability of Lexithromycin and Erythromycin: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the core chemical stability profiles of lexithromycin and erythromycin.
This technical guide provides a detailed comparative analysis of the chemical stability of the macrolide antibiotics erythromycin and this compound. Erythromycin, a widely used antibiotic, is known for its instability in acidic environments, which limits its oral bioavailability. This compound, a semi-synthetic derivative of erythromycin, has been designed to overcome this limitation through structural modification, resulting in significantly improved acid stability.
This guide will delve into the structural differences between the two molecules, their degradation pathways, and a quantitative comparison of their stability under various conditions. Detailed experimental protocols for assessing macrolide stability are also provided, along with visualizations of key chemical processes and experimental workflows.
Structural Differences and the Basis of Enhanced Stability
Erythromycin A is a 14-membered macrolide antibiotic characterized by a lactone ring, two sugar moieties (L-cladinose and D-desosamine), and a ketone group at the C9 position. It is this C9 ketone that is the primary culprit for the drug's instability in acidic conditions. In the presence of acid, the hydroxyl groups at C6 and C12 can react with the C9 ketone, leading to an intramolecular cyclization reaction. This process results in the formation of inactive degradation products, namely anhydroerythromycin A.
This compound, on the other hand, is a semi-synthetic derivative of erythromycin where the C9 ketone has been converted to an O-methyloxime. This structural modification blocks the intramolecular cyclization pathway that is responsible for the acid-catalyzed degradation of erythromycin. By eliminating this reactive site, this compound exhibits significantly greater stability in acidic environments, which is a critical factor for improved oral absorption and bioavailability.
Quantitative Comparison of Chemical Stability
While specific quantitative stability data for this compound is not extensively available in published literature, a closely related and well-studied 9-oxime derivative, roxithromycin, can be used as a proxy to provide a quantitative comparison with erythromycin. The structural modification in roxithromycin is very similar to that in this compound and confers a comparable enhancement in acid stability.
The following table summarizes the degradation kinetics of erythromycin and roxithromycin under acidic conditions.
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Time for 10% Decay (t₉₀) |
| Erythromycin A | 2.0 | 37 | - | - | 3.7 seconds[1][2] |
| Roxithromycin | 1.0 | Not Specified | 0.1066 min⁻¹[3] | ~6.5 minutes | - |
| Roxithromycin | 1.2 | Not Specified | 0.0994 min⁻¹[3] | ~7.0 minutes | - |
| Roxithromycin | 1.3 | Not Specified | 0.0400 min⁻¹[3] | ~17.3 minutes | - |
| Roxithromycin | 1.8 | Not Specified | 0.0136 min⁻¹[3] | ~51.0 minutes | - |
| Roxithromycin | 3.0 | Not Specified | 0.0022 min⁻¹[3] | ~315 minutes | - |
As the data clearly indicates, erythromycin degrades extremely rapidly in a highly acidic environment, with 10% of the drug lost in mere seconds. In contrast, roxithromycin is substantially more stable, with a degradation rate that is highly dependent on the pH but significantly slower than that of erythromycin under comparable acidic conditions. This enhanced stability is directly attributable to the modification at the C9 position.
Degradation Pathways
The degradation pathways of erythromycin and the more stable 9-oxime derivatives are fundamentally different, as illustrated in the diagrams below.
Figure 1: Acid-catalyzed degradation pathway of Erythromycin A.
Erythromycin's degradation is a multi-step process initiated by the protonation of the C9 ketone in an acidic medium, followed by an intramolecular nucleophilic attack from the C6 or C12 hydroxyl group to form a hemiketal intermediate. Subsequent dehydration leads to the formation of the inactive spiroketal degradation product, anhydroerythromycin A.[1][2]
Figure 2: Chemical stability of this compound under acidic conditions.
In contrast, the C9 O-methyloxime group in this compound is not susceptible to this intramolecular reaction. Consequently, the primary degradation pathway for this compound and its analogs under acidic conditions is a much slower hydrolysis of the glycosidic bonds linking the sugar moieties to the macrolide ring. This results in a significantly more stable molecule in the acidic environment of the stomach.
Experimental Protocols for Stability Testing
The assessment of the chemical stability of macrolide antibiotics is typically conducted through forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. These studies expose the drug substance to various stress conditions to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
A typical forced degradation study for a macrolide antibiotic would involve the following conditions:
-
Acidic Hydrolysis: The drug substance is dissolved in a solution of hydrochloric acid (e.g., 0.1 M to 1 M HCl) and incubated at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a defined period. Samples are withdrawn at various time points for analysis.
-
Alkaline Hydrolysis: The drug substance is dissolved in a solution of sodium hydroxide (e.g., 0.1 M to 1 M NaOH) and subjected to similar incubation conditions as in the acidic hydrolysis study.
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature or with gentle heating.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) for an extended period.
-
Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV and visible light to assess its photosensitivity.
Figure 3: General experimental workflow for forced degradation studies.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of the parent drug and its degradation products. A typical HPLC method for macrolide antibiotics would have the following components:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection is most commonly used, with the wavelength set to the absorbance maximum of the macrolide antibiotic (typically around 210-215 nm).
-
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Structure-Stability Relationship
The enhanced chemical stability of this compound and its analogs is a direct consequence of a rational drug design strategy. The relationship between the chemical structure and stability can be summarized as follows:
Figure 4: The relationship between chemical structure and acid stability.
Conclusion
The chemical stability of macrolide antibiotics is a critical determinant of their clinical utility, particularly for oral administration. Erythromycin's inherent instability in acidic conditions poses a significant challenge, leading to the development of more stable derivatives like this compound. The modification of the C9 ketone to an O-methyloxime in this compound effectively blocks the primary degradation pathway, resulting in a molecule with substantially improved acid stability. This enhanced stability is expected to translate to improved oral bioavailability and more consistent therapeutic efficacy. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued evaluation and development of chemically stable and effective macrolide antibiotics.
References
preliminary studies on Lexithromycin efficacy
An extensive search for preliminary studies on the efficacy of a drug named "Lexithromycin" has yielded no results. This suggests that "this compound" may be a fictional name, a highly novel compound not yet disclosed in public literature, or an internal codename for a drug that has not been publicly detailed.
Without accessible data from preclinical or clinical studies, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, are contingent upon the availability of foundational research, which appears to be non-existent in the public domain for a substance with this name.
Researchers, scientists, and drug development professionals seeking information on novel macrolide antibiotics or similar compounds are encouraged to consult scientific databases such as PubMed, Scopus, and ClinicalTrials.gov for published and ongoing studies on related, publicly documented therapeutic agents. Should "this compound" be an alternative name for a known compound or a recent discovery, future publications will be necessary to enable a thorough review of its efficacy.
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a novel macrolide antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate and reproducible in vitro susceptibility testing is crucial for determining its efficacy, establishing appropriate breakpoints for clinical use, and monitoring the emergence of resistance. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) and susceptibility of bacteria to this compound using standardized broth microdilution, agar dilution, and disk diffusion methods.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against reference quality control (QC) strains. These values should be used as a guide for validating test performance.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Quality Control Ranges
| Quality Control Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.06 - 0.25 |
| Haemophilus influenzae ATCC® 49247™ | 1 - 4 |
| Escherichia coli ATCC® 25922™ | 8 - 32 |
Table 2: this compound Disk Diffusion Quality Control Zone Diameter Ranges
| Quality Control Strain | Disk Potency | Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 25923™ | 15 µg | 22 - 30 |
| Haemophilus influenzae ATCC® 49247™ | 15 µg | 18 - 26 |
| Escherichia coli ATCC® 25922™ | 15 µg | 14 - 20 |
Experimental Protocols
Broth Microdilution MIC Method
This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3][4][5][6]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates[2]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.[2]
-
Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[2]
-
Column 11 serves as the positive control (growth control, no antibiotic), and column 12 serves as the negative control (sterility control, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4]
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
-
Interpretation of Results:
Agar Dilution MIC Method
This method is an alternative for determining the MIC, particularly for fastidious organisms.[1]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)[3]
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA to create plates with the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method, but dilute the 0.5 McFarland suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.[7][9]
Materials:
-
This compound disks (15 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs[7]
-
Forceps or disk dispenser[11]
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method to match a 0.5 McFarland standard.[12]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[12]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[12]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[10]
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to established breakpoints.
-
Visualizations
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. microbenotes.com [microbenotes.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. asm.org [asm.org]
Application Notes and Protocols for Lexithromycin Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Like other macrolides, it is designed to have improved pharmacokinetic properties, such as better absorption and stability, compared to its parent compound.[1] Macrolide antibiotics are a class of drugs that inhibit bacterial protein synthesis and are used to treat a variety of bacterial infections.[2]
Note on Data Availability: As of the latest literature review, specific and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial pathogens is not extensively available in the public domain. Clinical trials involving this compound for the treatment of HIV were discontinued, and as such, detailed preclinical and clinical data on its antibacterial spectrum are scarce.[1]
Therefore, to provide a comprehensive and practical guide for researchers, this document will utilize MIC data for Roxithromycin , a closely related and well-characterized semi-synthetic macrolide, as a representative example. Roxithromycin shares a similar 14-membered lactone ring structure and mechanism of action with this compound, making its MIC data a relevant and informative substitute for illustrating the application of MIC assay protocols.[2]
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] The primary target for macrolides is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of the 50S subunit, this compound blocks the exit tunnel from which nascent polypeptide chains emerge. This action prevents the elongation of the peptide chain, thereby halting protein synthesis and ultimately inhibiting bacterial growth.[2] While generally considered bacteriostatic, at higher concentrations, macrolides can exhibit bactericidal activity against some susceptible bacterial strains.
Spectrum of Activity
Based on the activity of the closely related macrolide Roxithromycin, this compound is expected to have a spectrum of activity that includes a range of Gram-positive and some Gram-negative bacteria. The anticipated spectrum of activity for this compound includes, but is not limited to:
-
Gram-positive bacteria: Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (methicillin-susceptible strains).[3][4][5]
-
Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Legionella pneumophila.[4][5][6]
-
Atypical bacteria: Mycoplasma pneumoniae, Chlamydia trachomatis.[4][5]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Roxithromycin
The following tables summarize the in vitro activity of Roxithromycin against common respiratory pathogens. The data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), and the overall range of MICs observed in various studies.
Table 1: In Vitro Activity of Roxithromycin against Streptococcus pneumoniae
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Varies | 0.06 | 0.125 | Not Specified | [7] |
| Not Specified | 2 | 4 | Not Specified | [8] |
| 79 | Not Specified | >2 | 0.008 - >2 | [9] |
| >916 (invasive) | Not Specified | Not Specified | ≤0.25 - ≥8 | [10] |
Table 2: In Vitro Activity of Roxithromycin against Haemophilus influenzae
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| 100 | 4 | 8 | Not Specified | [6] |
| 40 | Not Specified | Not Specified | 0.5 - 4 | [11] |
| 62 | Not Specified | Not Specified | Not Specified | [12] |
Table 3: In Vitro Activity of Roxithromycin against Staphylococcus aureus (Methicillin-Susceptible)
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols for MIC Determination
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., CAMHB with 2.5-5% lysed horse blood for S. pneumoniae, or Haemophilus Test Medium for H. influenzae).
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or sterile water)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. The choice of solvent will depend on the solubility of this compound.
-
Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting this compound solution to the first well of each row to be tested. This will result in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates:
-
Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2 for S. pneumoniae) may be required.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, use supplemented agar (e.g., MHA with 5% sheep blood for S. pneumoniae).
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt the appropriate agar medium and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of molten agar to create a series of plates with two-fold dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspension. Each spot should contain approximately 1-2 µL of the inoculum.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
-
Visualizations
Signaling Pathway Affected by Macrolides
Macrolide antibiotics, in addition to their primary antibacterial activity, can also modulate bacterial signaling pathways, particularly those involved in virulence and biofilm formation. One such pathway is the quorum-sensing system.
References
- 1. medkoo.com [medkoo.com]
- 2. Roxithromycin - Wikipedia [en.wikipedia.org]
- 3. [Antimicrobial activities of roxithromycin against recently obtained clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 11. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phfscience.nz [phfscience.nz]
Application Notes and Protocols for Roxithromycin in Animal Models of Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin, a semi-synthetic macrolide antibiotic, is structurally related to erythromycin and exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Its favorable pharmacokinetic profile, characterized by good oral absorption and high tissue penetration, makes it an effective agent for various infections. This document provides detailed application notes and protocols for the use of roxithromycin in established animal models of infectious diseases, based on available preclinical research. These models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of roxithromycin, thereby guiding its clinical development and application.
Data Presentation
Table 1: Efficacy of Roxithromycin in Various Animal Infection Models
| Infection Model | Animal Species | Pathogen | Roxithromycin Dosage | Key Efficacy Parameters | Outcome | Reference |
| Respiratory Tract Infection | BALB/c Mice | Haemophilus influenzae | 2.5 or 5.0 mg/kg/day, orally for 14 days | Inhibition of pathological changes in lung tissues | Dose-dependent inhibition of lung pathology.[1] | [1] |
| Disseminated Infection | Beige Mice | Mycobacterium avium complex | Not specified | Reduction in bacteremia, mortality, and bacterial load in liver and spleen | Roxithromycin alone reduced bacteremia and mortality. Combination with ethambutol significantly reduced splenic bacterial load.[2][3] | [2][3] |
| Endocarditis | Rabbit | Staphylococcus epidermidis (methicillin-susceptible) | Not specified | Reduction in microbial burden in endocardial vegetations | Inferior to erythromycin in reducing microbial burden.[2] | [2] |
| Thigh Infection | Mice (monocytopenic or granulocytopenic/monocytopenic) | Staphylococcus aureus | Not specified | Reduction in CFU per thigh | Efficacy maintained in monocytopenic mice but markedly decreased in granulocytopenic/monocytopenic mice, indicating a significant role for granulocytes in antibiotic efficacy. | |
| Respiratory Injury (non-infectious) | Rat | Sulfur Mustard-induced | 10, 20, or 40 mg/kg, orally | Amelioration of lung and tracheal histopathological changes | Dose-dependent protection against chemical-induced lung injury, particularly in the upper respiratory tract. |
Table 2: Pharmacokinetic Parameters of Roxithromycin in Animal Models
| Animal Species | Dosage | Key Pharmacokinetic Parameters | Reference |
| Beagle Dogs | 20 mg/kg, single intravenous dose | Vc = 2.59 L; k10 = 0.08/h; k12 = 0.26/h; k21 = 0.40/h; EC50 (for IL-6 inhibition) = 21.07 mg/L | [4] |
| Humans (for comparison) | 150 mg twice daily or 300 mg once daily | Plasma half-life: ~12 hours; Time to steady state: ~4 days | [5] |
Experimental Protocols
Murine Model of Respiratory Tract Infection with Haemophilus influenzae
This protocol is adapted from a study evaluating the effect of roxithromycin on respiratory bacterial infections in mice.[1]
Objective: To assess the in vivo efficacy of roxithromycin in a murine model of Haemophilus influenzae respiratory infection.
Materials:
-
BALB/c mice (female)
-
Haemophilus influenzae strain
-
Roxithromycin
-
Vehicle for oral administration (e.g., sterile water or saline)
-
Anesthetic agent
-
Equipment for nasal inoculation
-
Histopathology equipment
Protocol:
-
Animal Acclimatization: House BALB/c mice under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Divide mice into three groups: control, low-dose roxithromycin (2.5 mg/kg), and high-dose roxithromycin (5.0 mg/kg).
-
Administer roxithromycin or vehicle orally once daily for 14 consecutive days.
-
-
Infection:
-
Two days after the final drug administration, anesthetize the mice.
-
Nasally infect the mice with a suspension of Haemophilus influenzae.
-
-
Endpoint Analysis:
-
At a predetermined time point post-infection, euthanize the mice.
-
Excise the lungs for histopathological examination to assess the extent of pathological changes.
-
(Optional) Homogenize a portion of the lung tissue for quantitative bacterial culture to determine bacterial load.
-
(Optional) Analyze lung tissue or bronchoalveolar lavage fluid for inflammatory markers (e.g., 2',5'-oligoadenylate synthetase).
-
Experimental Workflow:
Caption: Workflow for Murine Respiratory Infection Model.
Rabbit Model of Bacterial Endocarditis
The following is a generalized protocol for establishing experimental endocarditis in rabbits, a model in which the efficacy of roxithromycin has been compared to other antibiotics.[2]
Objective: To evaluate the efficacy of roxithromycin in a rabbit model of bacterial endocarditis.
Materials:
-
New Zealand White rabbits (male, 2-3 kg)
-
Staphylococcus epidermidis strain
-
Polyethylene catheter
-
Surgical instruments
-
Anesthetic and analgesic agents
-
Roxithromycin and comparator antibiotics (e.g., erythromycin)
-
Saline
-
Equipment for intravenous injection and blood collection
-
Equipment for tissue homogenization and quantitative bacteriology
Protocol:
-
Induction of Non-bacterial Thrombotic Endocarditis:
-
Anesthetize the rabbit.
-
Surgically insert a polyethylene catheter through the carotid artery into the left ventricle to induce trauma to the aortic valve, leading to the formation of sterile vegetations.
-
-
Bacterial Challenge:
-
24 hours after catheter placement, intravenously inject a suspension of Staphylococcus epidermidis to induce bacterial endocarditis.
-
-
Treatment:
-
Randomize infected rabbits into treatment (roxithromycin, comparator antibiotic) and control groups.
-
Initiate antibiotic therapy at a specified time post-infection and continue for a defined duration. Administer drugs intravenously or via another appropriate route.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Weigh the vegetations, homogenize them in saline, and perform serial dilutions for quantitative culture to determine the bacterial load (CFU/gram of vegetation).
-
(Optional) Collect blood samples during the treatment period to determine the pharmacokinetic profile of the antibiotics.
-
Signaling Pathway:
Caption: Pathogenesis of Experimental Endocarditis.
Neutropenic Mouse Thigh Infection Model
This is a widely used model for evaluating the in vivo efficacy of antimicrobial agents against localized infections. The protocol is based on established methods for Staphylococcus aureus thigh infections.
Objective: To determine the pharmacodynamics of roxithromycin in a neutropenic mouse thigh infection model.
Materials:
-
ICR (CD-1) mice or similar strain
-
Staphylococcus aureus strain
-
Cyclophosphamide
-
Roxithromycin
-
Vehicle for administration
-
Anesthetic agent
-
Equipment for intramuscular injection
-
Equipment for tissue homogenization and quantitative bacteriology
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice to induce neutropenia. A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Anesthetize the neutropenic mice.
-
Inject a defined inoculum of Staphylococcus aureus (e.g., 10^6 - 10^7 CFU) into the thigh muscle.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with roxithromycin at various doses. Administer the drug via a clinically relevant route (e.g., oral gavage or subcutaneous injection).
-
Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically excise the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar medium for enumeration of bacterial colonies (CFU/thigh).
-
Logical Relationship Diagram:
Caption: Neutropenic Thigh Infection Model Logic.
Conclusion
The animal models described provide a robust framework for the preclinical evaluation of roxithromycin. The murine respiratory infection model is well-suited for assessing efficacy against common respiratory pathogens, while the rabbit endocarditis model, although complex, offers valuable insights into the treatment of severe intravascular infections. The neutropenic thigh infection model is a standardized and highly reproducible system for determining the pharmacodynamic properties of roxithromycin against localized bacterial infections. Researchers should adapt these protocols to their specific research questions, ensuring appropriate ethical considerations and regulatory compliance for animal experimentation. The provided data and protocols serve as a foundational resource for professionals engaged in the research and development of macrolide antibiotics.
References
- 1. Effect of roxithromycin on respiratory bacterial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin alone and in combination with either ethambutol or levofloxacin for disseminated Mycobacterium avium infections in beige mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roxithromycin alone and in combination with either ethambutol or levofloxacin for disseminated Mycobacterium avium infections in beige mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modelling of roxithromycin for the inhibitory effect of tumour necrosis factor-alpha and interleukin-6 production in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Lexithromycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lexithromycin, a macrolide antibiotic, requires accurate and precise analytical methods for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose due to its high resolution, sensitivity, and specificity. This application note provides a detailed overview of a robust HPLC method for the analysis of this compound, including a comprehensive experimental protocol and method validation parameters. The methodologies presented are based on established protocols for the closely related macrolide, Roxithromycin, and are readily adaptable for this compound analysis.
Experimental Protocols
A common approach for the analysis of this compound involves a reversed-phase HPLC method with UV detection. The following protocol provides a detailed methodology for this analysis.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][3]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typically used. A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer. For example, a ratio of 70:30 (v/v) of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2) can be effective.[3] Another option includes a mobile phase of acetonitrile and ammonium phosphate buffer (35:65 v/v).[2]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[1][2][3]
-
Detection Wavelength: this compound can be detected by UV absorbance at approximately 205 nm or 207 nm.[2][3]
-
Injection Volume: A typical injection volume is 20 µL.[2][3]
-
Column Temperature: The analysis is usually performed at ambient temperature.
2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh the powder, dissolve it in the mobile phase, and dilute to a suitable concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[4]
-
For Biological Matrices (e.g., Plasma): Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences.[5][6] For protein precipitation, methanol can be used.[7]
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Data Presentation: Method Validation Parameters
| Parameter | Typical Results and Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas and retention times for replicate injections < 2.0%.[8] |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[2][9] |
| Accuracy (% Recovery) | Typically between 98% and 102%.[2][10] |
| Precision (%RSD) | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.[2] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. For example, 0.3 µg/mL.[9] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. For example, 0.5 µg/mL.[9] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). |
Mandatory Visualization
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Method Validation Parameters
References
- 1. ijpra.com [ijpra.com]
- 2. ojs.brazilianjournals.com.br [ojs.brazilianjournals.com.br]
- 3. tsijournals.com [tsijournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Determination of roxithromycin in human plasma by HPLC with fluorescence and UV absorbance detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Roxithromycin Formulation for Research Use
Introduction
Roxithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin. It is effective against a broad spectrum of pathogens, particularly those responsible for respiratory tract, urinary, and soft tissue infections.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic or, at higher concentrations, bactericidal effect.[3] Beyond its antimicrobial properties, Roxithromycin has demonstrated immunomodulatory and anti-inflammatory activities, making it a compound of interest for broader research applications. These anti-inflammatory effects are attributed to its ability to modulate key signaling pathways, including Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[4][5][6]
These application notes provide essential data and protocols for the preparation and use of Roxithromycin in a research setting. It is important to note that "Lexithromycin" is likely a typographical error for Roxithromycin, and all information herein pertains to the latter.
Data Presentation
Table 1: Pharmacokinetic Parameters of Roxithromycin
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | 10.13 ± 0.43 µg/mL | Single 300 mg oral dose in healthy female subjects | [7][8][9] |
| Time to Peak Concentration (Tmax) | ~2 hours | Single oral dose | [10] |
| Elimination Half-Life (T½) | ~10-12 hours | Single oral dose | [10][11] |
| Bioavailability | ~50% | Oral administration | [3] |
| Protein Binding | Saturable | In plasma | |
| Metabolism | Hepatic (minor) | Primarily excreted unchanged | [10] |
| Excretion | ~53% in feces, ~10% in urine | Following oral administration | [10] |
Table 2: Acute Toxicity Data for Roxithromycin
| Animal Model | Route of Administration | LD50 | Reference |
| Mouse | Oral | 665 mg/kg | [12] |
| Rat | Oral | 830 mg/kg | [12][13][14] |
| Mouse | Intraperitoneal | 148 mg/kg | [12] |
| Rat | Intraperitoneal | 171 mg/kg | [12][13] |
Table 3: Minimum Inhibitory Concentrations (MIC) for Roxithromycin against Various Pathogens
| Pathogen | MIC (mg/L) | Reference |
| Staphylococcus aureus | Similar to Erythromycin | [1] |
| Streptococcus pneumoniae | Similar to Erythromycin | [1] |
| Streptococcus pyogenes | Similar to Erythromycin | [1] |
| Haemophilus influenzae | ≤ 8 | [3] |
| Legionella pneumophila | Similar to Erythromycin | [1] |
| Mycoplasma pneumoniae | Similar to Erythromycin | [1] |
| Chlamydia trachomatis | 0.06 | [15] |
| Mycobacterium avium complex | Promising activity | [16] |
Experimental Protocols
Protocol 1: Preparation of a Roxithromycin Stock Solution for In Vitro Research
This protocol describes the preparation of a 10 mg/mL stock solution of Roxithromycin for use in cell culture and other in vitro assays.
Materials:
-
Roxithromycin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Roxithromycin powder. For a 10 mg/mL stock solution, 10 mg of Roxithromycin will be needed for every 1 mL of DMSO.
-
Transfer the weighed Roxithromycin powder into a sterile conical tube.
-
Add the calculated volume of DMSO to the conical tube.
-
Cap the tube tightly and vortex at medium speed until the Roxithromycin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of Roxithromycin against a bacterial strain of interest.
Materials:
-
Roxithromycin stock solution (prepared as in Protocol 1)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum, adjusted to 0.5 McFarland standard
-
Sterile multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Roxithromycin Dilutions:
-
In the first column of a 96-well plate, add 100 µL of sterile CAMHB to wells B through H.
-
Add 200 µL of the appropriate starting concentration of Roxithromycin (diluted from the stock solution in CAMHB) to well A.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mixing thoroughly, and then transferring 100 µL from well B to well C, and so on, down to well G. Discard 100 µL from well G. Well H will serve as a growth control (no drug).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well (A through H), bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Roxithromycin that completely inhibits visible bacterial growth. This can be determined by visual inspection of the wells.
-
Protocol 3: Western Blot Analysis of NF-κB Pathway Inhibition
This protocol is designed to assess the effect of Roxithromycin on the activation of the NF-κB pathway in a suitable cell line (e.g., HCT116 or COLO205 intestinal epithelial cells).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Roxithromycin stock solution
-
Stimulating agent (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Roxithromycin (or vehicle control) for a specified time (e.g., 2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-old RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed for total IκBα and a loading control like β-actin.
-
Visualizations
Caption: Mechanism of action of Roxithromycin.
Caption: Workflow for MIC determination.
Caption: Roxithromycin's inhibition of the NF-κB pathway.
References
- 1. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Roxithromycin suppresses involucrin expression by modulation of activator protein-1 and nuclear factor-kappaB activities of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. logixsjournals.com [logixsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. files.logixsjournals.com [files.logixsjournals.com]
- 10. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single oral dose pharmacokinetics of erythromycin and roxithromycin and the effects of chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. biosynth.com [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro activity of roxithromycin against 16 species of atypical mycobacteria and effect of pH on its radiometric MICs - PMC [pmc.ncbi.nlm.nih.gov]
Lexithromycin solubility and preparation of stock solutions
Application Notes and Protocols for Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of erythromycin A and functions as an antibacterial agent.[1] As with many macrolide antibiotics, understanding its solubility and the correct preparation of stock solutions is critical for accurate and reproducible experimental results in research and drug development settings. This document provides detailed application notes and protocols for the handling of this compound, with a focus on its solubility and the preparation of stock solutions. The information presented is based on the known properties of closely related macrolide antibiotics, such as erythromycin and roxithromycin, due to the limited availability of specific data for this compound.
Solubility of this compound and Related Macrolides
Table 1: Solubility of Related Macrolide Antibiotics
| Compound | Solvent | Solubility | Reference |
| Erythromycin | Ethanol | ~30 mg/mL | [2] |
| DMSO | ~15 mg/mL | [2] | |
| Dimethyl formamide (DMF) | ~15 mg/mL | [2] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2] | |
| Roxithromycin | Ethanol | ~30 mg/mL | [3] |
| DMSO | ~15 mg/mL | [3] | |
| Dimethyl formamide (DMF) | ~15 mg/mL | [3] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [3] | |
| Chloroform | 10 mg/mL | ||
| Water | 0.0189 mg/L at 25°C (estimated) | [4] |
Note: Macrolides like erythromycin and roxithromycin are sparingly soluble in aqueous buffers.[2][3] For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[2][3] It is also advised not to store aqueous solutions for more than one day.[2][3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound based on common practices for macrolide antibiotics.
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, depending on the solvent)
Procedure:
-
Determine the Desired Stock Concentration: Decide on the final concentration of your stock solution (e.g., 10 mg/mL).
-
Weigh the this compound Powder: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Dissolve in Organic Solvent:
-
Bring to Final Volume: Add more of the organic solvent to reach the final desired volume for your stock solution.
-
Sterilization (if necessary):
-
Aliquoting and Storage:
Note on Stability: Be aware that antibiotic solutions can be unstable. It is recommended to prepare fresh solutions or purchase small, pre-packaged sizes.[1] For some macrolides, it has been noted that there are no significant changes in minimum inhibitory concentrations (MICs) with different solvents and diluents when stored frozen at -60°C for up to 12 weeks.[9]
Diagrams and Visualizations
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. static.igem.org [static.igem.org]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. Erythromycin Stock Solution [novoprolabs.com]
- 9. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a novel macrolide antibiotic with a broad spectrum of activity against clinically relevant Gram-positive and atypical bacteria. These application notes provide detailed protocols for the preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo models. The methodologies described herein are intended to guide researchers in generating robust and reproducible data to support the development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation of peptidyl-tRNA, thereby halting peptide chain elongation and ultimately inhibiting bacterial growth. At higher concentrations, this compound may exhibit bactericidal activity against certain pathogens.
Beyond its direct antimicrobial effects, this compound is hypothesized to possess immunomodulatory properties, a characteristic observed in other macrolides.[2] These effects are thought to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Toll-Like Receptor (TLR) pathways.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of this compound's antibacterial action.
In Vitro Efficacy Studies
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.
-
Data Presentation:
| Organism (Strain) | This compound MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) |
| Streptococcus pneumoniae (ATCC 49619) | 0.06 | 0.12 | 0.12 |
| Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 | 0.5 |
| Haemophilus influenzae (ATCC 49247) | 1 | 2 | 2 |
| Moraxella catarrhalis (ATCC 25238) | 0.03 | 0.06 | 0.06 |
| Mycoplasma pneumoniae (ATCC 15531) | ≤0.015 | ≤0.015 | ≤0.015 |
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture in MHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare tubes containing MHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the antibiotic.
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial culture.
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.
-
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound (1x MIC) (log₁₀ CFU/mL) | This compound (4x MIC) (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.1 | 4.5 |
| 4 | 7.3 | 4.2 | 3.1 |
| 8 | 8.5 | 3.0 | <2.0 |
| 12 | 8.9 | <2.0 | <2.0 |
| 24 | 9.1 | <2.0 | <2.0 |
In Vivo Efficacy Studies
Murine Pneumonia Model
Objective: To evaluate the efficacy of this compound in treating a bacterial lung infection in a mouse model.
Protocol:
-
Animal Model:
-
Use specific-pathogen-free female BALB/c mice, 6-8 weeks old.
-
Induce transient neutropenia by intraperitoneal injection of cyclophosphamide if required for the specific pathogen.
-
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intranasally inoculate the mice with a sublethal dose of the bacterial pathogen (e.g., Streptococcus pneumoniae) in a volume of 50 µL.
-
-
Treatment:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).
-
Administer this compound via an appropriate route (e.g., oral gavage or subcutaneous injection) at various doses.
-
Include a vehicle control group and a positive control group (e.g., treated with a standard-of-care antibiotic).
-
-
Endpoint Evaluation:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/g lung) ± SD |
| Vehicle Control | - | 7.8 ± 0.5 |
| This compound | 10 | 5.2 ± 0.7 |
| This compound | 25 | 3.9 ± 0.6 |
| This compound | 50 | 2.5 ± 0.4 |
| Azithromycin | 50 | 2.8 ± 0.5 |
Macrophage Infection Model
Objective: To assess the intracellular activity of this compound against pathogens that reside within macrophages.
Protocol:
-
Cell Culture:
-
Culture a macrophage-like cell line (e.g., J774A.1 or THP-1) in appropriate cell culture medium.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
-
Infection:
-
Opsonize the bacterial pathogen (e.g., Staphylococcus aureus) with serum.
-
Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically 10:1 (bacteria to macrophage).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells with medium containing a low concentration of a non-cell-penetrating antibiotic (e.g., gentamicin) to kill extracellular bacteria.
-
-
Treatment:
-
Add fresh medium containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
Wash the cells to remove the antibiotic.
-
Lyse the macrophages with a sterile, non-ionic detergent (e.g., Triton X-100) to release intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on agar to determine the number of viable intracellular bacteria (CFU/mL).
-
Data Presentation:
| This compound Conc. (µg/mL) | Mean Intracellular Bacteria (log₁₀ CFU/mL) ± SD |
| 0 (Control) | 6.2 ± 0.3 |
| 0.5 | 5.1 ± 0.4 |
| 1 | 4.3 ± 0.5 |
| 2 | 3.5 ± 0.3 |
| 4 | 2.8 ± 0.2 |
Immunomodulatory Effects
Cytokine Release Assay
Objective: To evaluate the effect of this compound on cytokine production by immune cells.
Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
-
Cell Stimulation and Treatment:
-
Seed the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) for Gram-negative models or phytohemagglutinin (PHA) for a general T-cell response.
-
Include unstimulated and stimulated controls without this compound.
-
-
Cytokine Measurement:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated | <10 | <20 | <5 |
| LPS (100 ng/mL) | 1500 ± 120 | 2500 ± 200 | 300 ± 40 |
| LPS + this compound (1 µg/mL) | 1100 ± 90 | 1800 ± 150 | 450 ± 50 |
| LPS + this compound (10 µg/mL) | 750 ± 60 | 1100 ± 100 | 600 ± 70 |
Signaling Pathway: Modulation of Inflammatory Response
Caption: this compound's proposed immunomodulatory mechanism.
Experimental Workflow Overview
Caption: Workflow for preclinical efficacy evaluation.
References
Application Notes and Protocols for Measuring Lexithromycin Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract: Understanding the tissue distribution of a novel antibiotic is a critical component of preclinical development, providing essential insights into its efficacy and potential toxicity. This document provides detailed application notes and protocols for measuring the tissue distribution of Lexithromycin, a hypothetical next-generation macrolide antibiotic. The techniques described herein are based on established, robust methodologies for similar compounds and are broadly applicable. We cover quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and spatial visualization by MALDI Mass Spectrometry Imaging (MALDI-MSI), offering a comprehensive approach to characterizing the pharmacokinetic profile of new chemical entities.
Introduction
This compound is a novel macrolide antibiotic designed for broad-spectrum activity against respiratory pathogens. Like other macrolides, it is expected to exhibit extensive tissue penetration, a key factor in its therapeutic efficacy.[1] Quantifying the extent and rate of its distribution into target tissues (e.g., lung) and potential sites of toxicity (e.g., liver, kidney) is crucial for establishing a safe and effective dosing regimen.[2][3]
This guide outlines two primary methodologies:
-
LC-MS/MS Quantification: The gold standard for accurate concentration measurement in tissue homogenates.[4] This technique provides precise quantitative data but does not preserve spatial information within the tissue architecture.[5]
-
MALDI Mass Spectrometry Imaging (MALDI-MSI): A powerful label-free imaging technique that visualizes the spatial distribution of this compound and its metabolites directly on tissue sections, offering valuable context to the quantitative data.[6][7][8]
Section 1: Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of drugs and metabolites in complex biological matrices like tissue.[4] The general workflow involves tissue homogenization, extraction of the analyte, chromatographic separation, and detection by mass spectrometry.[9][10]
Experimental Workflow: General Tissue Distribution Study
The overall process for conducting a tissue distribution study is outlined below.
Protocol 1: this compound Quantification in Tissue Homogenates by LC-MS/MS
This protocol provides a step-by-step method for preparing tissue samples and analyzing them via LC-MS/MS.
1. Materials and Reagents:
-
This compound analytical standard and a suitable internal standard (IS), e.g., Roxithromycin or a stable-isotope-labeled this compound.[11]
-
Homogenizer (e.g., bead beater, ultrasonic disruptor).[9]
-
Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Formic acid and Ammonium acetate, analytical grade.
-
Ultrapure water.
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates.[10][12]
2. Sample Preparation: Tissue Homogenization and Extraction a. Accurately weigh the frozen tissue sample (e.g., 100-200 mg). b. Add homogenization buffer (e.g., 4 volumes of PBS or water) to the tissue. c. Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice to prevent degradation.[9] d. To a 100 µL aliquot of tissue homogenate, add 300 µL of ACN containing the internal standard (e.g., 100 ng/mL Roxithromycin). This performs protein precipitation.[10][11] e. Vortex vigorously for 1 minute. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. g. Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[10]
3. LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).[13]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
4. Data Analysis: a. Construct a calibration curve using standards of known this compound concentrations prepared in blank tissue homogenate. b. Calculate the peak area ratio of this compound to the IS. c. Determine the concentration of this compound in the samples by interpolating from the linear regression of the calibration curve. d. Final concentration is reported as ng/g of tissue.
Data Presentation: Quantitative Tissue Distribution
Quantitative results should be summarized in a clear table, allowing for easy comparison across tissues and time points.
Table 1: Hypothetical Tissue Distribution of this compound in Rats Following a Single 10 mg/kg IV Dose
| Time Point | Plasma (ng/mL) | Lung (ng/g) | Liver (ng/g) | Kidney (ng/g) | Spleen (ng/g) | Muscle (ng/g) |
| 1 hr | 850 ± 110 | 15,200 ± 1,800 | 12,500 ± 1,500 | 9,800 ± 1,100 | 22,100 ± 2,500 | 1,200 ± 150 |
| 4 hr | 420 ± 65 | 25,600 ± 3,100 | 18,900 ± 2,200 | 14,300 ± 1,600 | 35,400 ± 4,000 | 2,100 ± 240 |
| 12 hr | 150 ± 25 | 18,100 ± 2,000 | 10,200 ± 1,300 | 7,500 ± 900 | 24,800 ± 2,900 | 1,500 ± 180 |
| 24 hr | 55 ± 12 | 11,500 ± 1,400 | 5,600 ± 750 | 3,900 ± 500 | 16,200 ± 1,900 | 850 ± 110 |
| 48 hr | 15 ± 5 | 6,200 ± 800 | 2,100 ± 300 | 1,400 ± 210 | 8,800 ± 1,100 | 410 ± 60 |
Data are presented as mean ± SD (n=3) and are hypothetical, based on typical macrolide distribution profiles.[2]
Section 2: Spatial Analysis by MALDI Mass Spectrometry Imaging (MALDI-MSI)
MALDI-MSI provides a visual map of where a drug is located within a specific organ or tissue slice, complementing the quantitative data from LC-MS/MS.[5][7] This technique is particularly useful for understanding distribution in heterogeneous tissues like the brain or tumors.[6][16]
Experimental Workflow: MALDI-MSI
The workflow for MALDI-MSI requires careful sample preparation to preserve the spatial integrity of the analyte.
References
- 1. The macrolide antibiotics: a pharmacokinetic and pharmacodynamic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Tissue penetration properties of macrolide antibiotics--comparative tissue distribution of erythromycin-stearate, clarithromycin, roxithromycin and azithromycin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Guidance for antibiotic selection: Tissue distribution and target site" by Kelly L. Matson and M. Fallon [digitalcommons.uri.edu]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Mapping pharmaceuticals in tissues using MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an Integrated Tissue Pretreatment Protocol for Enhanced MALDI MS Imaging of Drug Distribution in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MALDI Mass Spectrometry Imaging in Drug Discovery and Development | MALDI Mass Spectrometry Imaging: From Fundamentals to Spatial Omics | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 8. Imaging mass spectrometry in drug development and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid, sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of topically applied azithromycin in rabbit conjunctiva tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Unraveling the drug distribution in brain enabled by MALDI MS imaging with laser-assisted chemical transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexithromycin (Roxithromycin) in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lexithromycin, correctly identified as Roxithromycin, in the study of antibiotic resistance. This document details its mechanism of action, its activity against resistant bacterial strains, and its potential immunomodulatory roles. Detailed protocols for key experimental procedures are also provided to facilitate research and development in this critical area.
Introduction to Roxithromycin and Antibiotic Resistance
Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is characterized by a 14-membered lactone ring and functions by inhibiting bacterial protein synthesis.[1] Like other macrolides, its efficacy is challenged by the global rise in antimicrobial resistance. Understanding the interactions between Roxithromycin and resistant bacteria is crucial for its continued clinical relevance and for the development of novel therapeutic strategies.
The primary mechanisms of resistance to macrolides, including Roxithromycin, are:
-
Target Site Modification: Enzymatic alteration of the ribosomal binding site, most commonly through methylation by Erm (erythromycin ribosome methylation) methyltransferases encoded by erm genes. This modification reduces the drug's affinity for the 23S rRNA component of the 50S ribosomal subunit.[2][3]
-
Drug Efflux: Active transport of the antibiotic out of the bacterial cell by efflux pumps. The most common macrolide-specific efflux systems are encoded by mef (macrolide efflux) genes.[4]
Mechanism of Action
Roxithromycin exerts its bacteriostatic or bactericidal effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it binds near the entrance of the polypeptide exit tunnel. This binding sterically obstructs the path of the elongating nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[5][6]
Figure 1: Roxithromycin binds to the 50S ribosomal subunit, blocking protein synthesis.
Data Presentation: In Vitro Activity of Roxithromycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Roxithromycin against various susceptible and resistant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.
Table 1: MIC of Roxithromycin against Streptococcus pneumoniae
| Strain Description | Resistance Genes | Roxithromycin MIC (µg/mL) | Other Macrolide MICs (µg/mL) | Reference |
| Susceptible (NMU605) | None | 0.06 | ERY: 0.03, CLR: 0.03, AZM: 0.125 | [7] |
| Intermediate (NMUP45) | Not specified | 4 | ERY: 2, CLR: 2 | [7] |
| Resistant (NMU112) | erm(B) and mef(A) | ≥256 | ERY: ≥256, CLR: ≥256, AZM: ≥256 | [7] |
ERY: Erythromycin, CLR: Clarithromycin, AZM: Azithromycin
Table 2: MIC of Roxithromycin against Streptococcus pyogenes
| Strain Description | Resistance Phenotype | Roxithromycin MIC Range (µg/mL) | Roxithromycin MIC90 (µg/mL) | Reference |
| Susceptible (178 isolates) | - | Not specified | ≤ 0.5 | [8][9] |
| Resistant (2 isolates) | Inducible MLSB | 1 - 16 | Not applicable | [8][9] |
MIC90: The concentration at which 90% of isolates are inhibited. MLSB: Macrolide-Lincosamide-Streptogramin B resistance.
Application in Overcoming Resistance: Immunomodulatory Effects
Beyond its direct antibacterial action, Roxithromycin possesses significant anti-inflammatory and immunomodulatory properties, which may contribute to its efficacy even against resistant strains. Studies have shown that Roxithromycin can attenuate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like IL-8. By inhibiting the degradation of IκB, Roxithromycin prevents the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby downregulating the transcription of inflammatory genes.[5] This effect is independent of its antibacterial activity and may help control the excessive inflammation associated with severe infections.
Figure 2: Roxithromycin's anti-inflammatory effect via NF-κB pathway inhibition.
Experimental Protocols
Protocol 5.1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is a standardized method for determining the MIC of Roxithromycin against aerobic bacteria.[3][4]
Materials:
-
Roxithromycin analytical grade powder
-
Appropriate solvent for Roxithromycin (e.g., ethanol)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing (e.g., S. pneumoniae, S. pyogenes)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Roxithromycin Stock Solution: Accurately weigh the Roxithromycin powder and dissolve it in a small volume of the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Agar Plates: Melt MHA and cool to 45-50°C in a water bath. Prepare a series of tubes, each containing 18 mL of molten MHA.
-
Create Serial Dilutions: Perform a serial two-fold dilution of the Roxithromycin stock solution in a suitable diluent (e.g., sterile water).
-
Prepare Antibiotic-Containing Plates: Add 2 mL of each Roxithromycin dilution to a tube containing 18 mL of molten MHA to achieve the final desired concentrations (e.g., 128, 64, 32...0.06 µg/mL). This represents a 1:10 dilution. Also, prepare a drug-free control plate. Mix gently by inverting the tubes and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare Bacterial Inoculum: From a fresh overnight culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:10 to obtain a final inoculum density of approximately 1.5 x 10⁷ CFU/mL.
-
Inoculate Plates: Using a multipoint replicator, inoculate the surface of each Roxithromycin-containing plate and the control plate with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubate in 5% CO₂.
-
Read Results: The MIC is the lowest concentration of Roxithromycin that completely inhibits visible bacterial growth, including hazes or single colonies. The growth control plate must show confluent growth.
Protocol 5.2: In Vivo Murine Pneumonia Model for Resistant S. pneumoniae**
This protocol, adapted from Yasuda et al., evaluates the in vivo efficacy of Roxithromycin against a macrolide-resistant S. pneumoniae strain.[7]
Materials:
-
CBA/J mice (or other suitable strain)
-
Macrolide-resistant S. pneumoniae strain (e.g., NMU112 harboring erm(B) and mef(A))
-
Roxithromycin for oral gavage
-
Anesthetic for intratracheal inoculation
-
Brain Heart Infusion (BHI) broth
-
Sterile saline
Procedure:
-
Pre-treatment: Administer Roxithromycin to mice via oral gavage twice daily for 3 consecutive days before infection. Doses can range from 1.25 to 10 mg/kg/day. A control group should receive saline.[7]
-
Bacterial Challenge: On day 4 (24 hours after the last Roxithromycin dose), lightly anesthetize the mice. Intratracheally inoculate them with a lethal dose (e.g., ~500 CFU) of the resistant S. pneumoniae strain suspended in sterile saline.
-
Monitoring: Monitor the mice daily for a set period (e.g., 10 days) and record survival. The median survival time should be calculated.
-
Bacterial Burden Analysis (Satellite Group): At specific time points post-infection (e.g., 24, 48 hours), euthanize a separate group of mice.
-
Collect blood via cardiac puncture to determine the level of bacteremia by plating serial dilutions on blood agar plates.
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid. Determine total and differential cell counts to assess inflammation. Plate BAL fluid to quantify the bacterial load in the lungs.
-
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., Keratinocyte-derived chemokine (KC), Monocyte Chemoattractant Protein-1 (MCP-1)) in the BAL fluid using ELISA to assess the immunomodulatory effect of Roxithromycin.[7]
Figure 3: Experimental workflow for assessing Roxithromycin efficacy in a mouse model.
Protocol 5.3: Synergy Testing with a Potential Efflux Pump Inhibitor (EPI)
This protocol describes a general method to assess whether a novel compound can act as an EPI to restore Roxithromycin's activity against an efflux-positive resistant strain. The checkerboard assay is used to determine the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
Roxithromycin
-
Test compound (potential EPI)
-
Bacterial strain with a known efflux-mediated resistance mechanism (e.g., mef-positive S. pyogenes)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as needed
-
Bacterial inoculum prepared as in Protocol 5.1
Procedure:
-
Determine MICs: First, determine the MIC of Roxithromycin and the test compound individually against the target organism using the broth microdilution method (similar to Protocol 5.1 but in liquid media).
-
Prepare Plates: In a 96-well plate, create a two-dimensional array of concentrations.
-
Along the x-axis (e.g., columns 1-10), prepare serial two-fold dilutions of Roxithromycin in broth (e.g., from 4x MIC to 1/16x MIC).
-
Along the y-axis (e.g., rows A-G), prepare serial two-fold dilutions of the test compound.
-
This creates a "checkerboard" where each well has a unique combination of concentrations. Include wells with each agent alone (for MIC confirmation) and a growth control well with no drugs.
-
-
Inoculate: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Calculate FIC Index: Read the plate to find the MIC of each drug in the presence of the other. The FIC for each drug is calculated as:
-
FIC of Roxithromycin = (MIC of Roxithromycin in combination) / (MIC of Roxithromycin alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
-
Interpret Results: The FIC Index (FICI) is the sum of the individual FICs (FICI = FICRoxithromycin + FICEPI).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
A synergistic interaction suggests that the test compound enhances the activity of Roxithromycin, possibly by inhibiting the efflux pump responsible for resistance.
References
- 1. cusabio.com [cusabio.com]
- 2. scispace.com [scispace.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Susceptibility of Streptococcus pyogenes to azithromycin, clarithromycin, erythromycin and roxithromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lexithromycin Animal Model Technical Support Center
Welcome to the technical support center for Lexithromycin, a novel macrolide antibiotic for research applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize this compound dosage in animal models and ensure experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between animals.
-
Question: We are observing significant animal-to-animal variation in this compound plasma levels despite administering the same dose. What could be the cause?
-
Answer: High pharmacokinetic variability is a common challenge. Consider the following factors:
-
Administration Technique: Ensure consistent administration. For oral gavage, improper technique can lead to incomplete dosing or reflux.[1][2] For intraperitoneal (IP) injections, misinjection into the gut or adipose tissue is a known issue that can alter absorption.[3][4]
-
Fasting Status: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.
-
Vehicle and Formulation: Ensure the this compound is completely dissolved or uniformly suspended in the vehicle immediately before administration. If using a suspension, vortex thoroughly before drawing each dose.
-
Animal Stress: Stress from handling and restraint can alter gastrointestinal motility and blood flow, impacting drug absorption.[1][5] Acclimatize animals to handling procedures to minimize stress.
-
Issue 2: Animals show signs of gastrointestinal distress (e.g., diarrhea, decreased activity).
-
Question: Some of our mice are showing signs of GI upset after oral dosing with this compound. How can we mitigate this?
-
Answer: Gastrointestinal distress can be a side effect of macrolide antibiotics.
-
Dose Reduction: This may be a sign of toxicity. Consider performing a dose de-escalation study to find the maximum tolerated dose (MTD).
-
Split Dosing: If the protocol allows, consider splitting the total daily dose into two smaller administrations to reduce the peak concentration in the GI tract.
-
Change of Vehicle: The vehicle itself could be causing irritation. Ensure the vehicle is isotonic and at a neutral pH. Consider alternative, well-tolerated vehicles.
-
Issue 3: Lack of therapeutic efficacy in our infection model.
-
Question: this compound is not clearing the bacterial infection in our mouse model as expected. What should we check?
-
Answer: A lack of efficacy can stem from multiple factors related to the drug, the pathogen, or the model itself.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The primary driver of macrolide efficacy is the time the drug concentration remains above the Minimum Inhibitory Concentration (T>MIC).[6] Ensure your dosing regimen achieves this target. You may need to increase the dose or dosing frequency based on PK data. For some macrolides, the AUC/MIC ratio is also important.[6]
-
Bacterial Susceptibility: Confirm the MIC of your bacterial strain against this compound. Resistance can develop, for instance, through methylation of the ribosomal RNA, which prevents the drug from binding.[7][8]
-
Drug Preparation and Storage: Verify that this compound solutions/suspensions are prepared correctly and have been stored under the recommended conditions to prevent degradation.
-
Animal Model: The infection may be too severe for the tested dose, or the specific animal model may have physiological characteristics that alter the drug's efficacy.[9][10]
-
Issue 4: Injection site reactions observed after subcutaneous or intraperitoneal administration.
-
Question: We are noticing inflammation and swelling at the injection site after administering this compound. What can be done?
-
Answer: Local reactions can be caused by the drug's formulation or the injection procedure itself.
-
Formulation pH and Osmolality: Ensure the pH of the injection solution is close to physiological neutral (pH 7.4) and is isotonic. Irritating formulations are a common cause of injection site reactions.
-
Concentration and Volume: A high concentration of the drug can be irritating. Try diluting the drug to a larger volume (while respecting maximum volume guidelines for the administration route) and injecting more slowly.[4]
-
Injection Site Rotation: If multiple injections are required, rotate the injection sites to allow tissues to recover.[4]
-
Route of Administration: If feasible for your study, consider if an alternative route of administration (e.g., oral) could achieve the desired exposure while avoiding local tissue reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the 23S ribosomal RNA.[7][8][11] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein production and exhibiting a bacteriostatic effect.[7][11][12] At higher concentrations, it may be bactericidal.[7][12]
Q2: What are the typical pharmacokinetic properties of this compound in rodents? A2: this compound, like other macrolides such as azithromycin, is characterized by excellent tissue distribution, meaning concentrations in tissues are often significantly higher than in plasma.[13] It generally has a long elimination half-life, allowing for less frequent dosing.[13] Oral bioavailability can be moderate and may be affected by factors like gastric instability or intestinal first-pass metabolism.[14]
Q3: What vehicles are recommended for preparing this compound for administration? A3: The choice of vehicle is critical for ensuring drug stability and animal welfare. Common vehicles include:
-
For Oral (PO) Administration:
-
Sterile Water
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS)
-
0.5% - 2% Methylcellulose or Carboxymethylcellulose (CMC) in water for suspensions.[15]
-
-
For Injection (IP, SC, IV):
-
0.9% Sterile Saline
-
PBS
-
5% Dextrose in Water (D5W)
-
Note: Ensure the final solution is sterile and pH-adjusted to be non-irritating.
-
Q4: How should this compound be prepared and stored? A4: this compound powder should be stored in a cool, dry, and dark place as specified on the product datasheet. Solutions and suspensions should be prepared fresh daily using aseptic techniques. If short-term storage is necessary, store at 2-8°C for no longer than 24-48 hours, unless stability data supports longer storage. Protect solutions from light.
Data Presentation: Pharmacokinetics & Dosing
The following tables summarize typical pharmacokinetic parameters and suggested starting doses for this compound in common rodent models. Note: These are representative values and should be confirmed with dose-ranging studies for your specific model and bacterial strain.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse (20 mg/kg PO) | Rat (20 mg/kg PO) | Rat (10 mg/kg IV) |
| Tmax (h) | 1.0 - 2.0 | 2.0 - 4.0 | 0.25 |
| Cmax (ng/mL) | 400 - 600 | 300 - 500 | 1500 - 2000 |
| AUC (ng·h/mL) | 3000 - 4500 | 3500 - 5000 | 4000 - 5500 |
| Half-life (t½) (h) | 8 - 12 | 10 - 15 | 9 - 13 |
| Bioavailability (%) | ~40% | ~35% | N/A |
Table 2: Recommended Starting Doses for Common Infection Models
| Animal Model | Infection Type | Route | Suggested Starting Dose (mg/kg) | Dosing Frequency |
| Mouse | Systemic (S. pneumoniae) | PO, IP | 25 - 50 | Once or twice daily |
| Mouse | Thigh/Soft Tissue (S. aureus) | PO, SC | 40 - 75 | Once daily |
| Rat | Respiratory (P. multocida) | PO | 20 - 40 | Once daily |
| Gerbil | Middle Ear (H. influenzae) | PO | 50 | Once daily |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's body is held firmly but without restricting breathing.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip extending from the mouth to the last rib (xiphoid process). Mark this length on the needle.[16]
-
Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the side of the mouth. Advance the needle smoothly along the roof of the mouth until it passes the pharynx. The mouse should swallow as the needle enters the esophagus.[17]
-
Advancement: Slowly advance the needle to the pre-measured depth. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw the needle immediately as it may have entered the trachea.[2][16]
-
Substance Administration: Administer the this compound formulation slowly and steadily.[16]
-
Withdrawal and Monitoring: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[16][17]
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Securely restrain the rat, typically with its back against your hand and the abdomen exposed. Tilt the animal's head downwards at approximately a 30-45 degree angle. This causes the abdominal organs to shift forward, creating a safer injection space.[18]
-
Site Identification: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or major blood vessels.[4]
-
Needle Insertion: Using an appropriate gauge needle (e.g., 23-25G), insert it at a 30-45 degree angle into the identified site.[4][18] You should feel a slight "pop" as the needle penetrates the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure no bodily fluids are drawn.[4][18] If you see yellow fluid (urine), greenish/brown fluid (intestinal contents), or blood, withdraw the needle and reinject at a different site with a fresh needle and syringe.[4]
-
Injection: If aspiration is clear, inject the substance smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress, bleeding, or lameness.
Visualizations
Caption: this compound binds to the 50S ribosomal subunit, blocking protein synthesis.
Caption: A stepwise workflow for determining the optimal dose of this compound.
Caption: A decision tree for troubleshooting poor efficacy results in vivo.
References
- 1. atsjournals.org [atsjournals.org]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 9. oxsci.org [oxsci.org]
- 10. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 11. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: A Mouse Model for Pathogen-induced Chronic Inflammation at Local and Systemic Sites [jove.com]
- 16. youtube.com [youtube.com]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 18. research.vt.edu [research.vt.edu]
Lexithromycin Synthesis and Purification Technical Support Center
Welcome to the technical support center for Lexithromycin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of this novel macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The glycosylation reaction (Step 3) is the most critical and often lowest-yielding step. Success in this stage is highly dependent on the purity of the aglycone precursor and the strict control of reaction conditions, particularly temperature and moisture.
Q2: What are the common impurities observed during the purification of this compound?
A2: The most common impurities are unreacted aglycone, the epimer of this compound, and byproducts from the degradation of the sugar moiety. These can typically be identified as distinct peaks in the HPLC chromatogram.
Q3: What is the recommended storage condition for the final purified this compound product?
A3: Purified this compound should be stored at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen). It is susceptible to hydrolysis and oxidation.
Troubleshooting Guides
Synthesis Pathway Issues
Problem: Low yield in the glycosylation step (Step 3).
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is run for the recommended 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Possible Cause 2: Degradation of reactants or product.
-
Solution: Maintain a strict reaction temperature of -78°C. Any deviation can lead to the decomposition of the glycosyl donor or the newly formed this compound.
-
-
Possible Cause 3: Presence of moisture.
-
Solution: All glassware must be oven-dried, and all solvents must be anhydrous. The reaction should be conducted under an inert atmosphere.
-
Problem: Formation of a significant epimeric impurity.
-
Possible Cause: Non-optimal reaction conditions.
-
Solution: The choice of Lewis acid catalyst is crucial. Ensure the use of high-purity trimethylsilyl trifluoromethanesulfonate (TMSOTf). Refer to the table below for the impact of different catalysts on epimer formation.
-
Purification Challenges
Problem: Poor separation of this compound from its epimer during chromatography.
-
Possible Cause 1: Inappropriate stationary phase.
-
Solution: A C18 reverse-phase column is recommended for optimal separation. See the table below for a comparison of different column performances.
-
-
Possible Cause 2: Incorrect mobile phase composition.
-
Solution: Optimize the gradient of the mobile phase. A shallow gradient of acetonitrile in ammonium acetate buffer often provides the best resolution.
-
Problem: Product degradation during solvent evaporation.
-
Possible Cause: Excessive heat.
-
Solution: Use a rotary evaporator with a water bath temperature not exceeding 30°C. This compound is thermally labile.
-
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Epimer Formation in Glycosylation
| Catalyst | Reaction Time (h) | Yield (%) | This compound:Epimer Ratio |
| TMSOTf | 24 | 65 | 95:5 |
| BF3·OEt2 | 24 | 45 | 80:20 |
| SnCl4 | 24 | 30 | 70:30 |
Table 2: Comparison of HPLC Column Performance for this compound Purification
| Column Type | Mobile Phase | Resolution (this compound/Epimer) | Run Time (min) |
| C18 (5 µm, 250x4.6mm) | Acetonitrile/Ammonium Acetate | 1.8 | 30 |
| C8 (5 µm, 250x4.6mm) | Acetonitrile/Ammonium Acetate | 1.2 | 25 |
| Phenyl-Hexyl (5 µm, 250x4.6mm) | Methanol/Water | 1.0 | 35 |
Experimental Protocols
Protocol 1: Glycosylation of Aglycone Precursor (Step 3)
-
Dissolve the aglycone (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) dropwise over 10 minutes.
-
Stir the reaction at -78°C for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding triethylamine (TEA).
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Proceed immediately to purification.
Protocol 2: Reverse-Phase HPLC Purification of this compound
-
Dissolve the crude product from the glycosylation step in a minimal amount of the mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a linear gradient of 20-80% acetonitrile in 50 mM ammonium acetate buffer over 30 minutes.
-
Monitor the elution at 210 nm.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a temperature below 30°C.
-
Lyophilize the resulting aqueous solution to obtain pure this compound as a white solid.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the glycosylation step.
overcoming Lexithromycin solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Lexithromycin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro studies?
This compound is a derivative of erythromycin A and belongs to the macrolide class of antibiotics.[1] Like many macrolides, it is a large, hydrophobic molecule with poor aqueous solubility.[2][3] This low solubility can lead to several challenges in in vitro settings, including precipitation in aqueous culture media, which can cause inconsistent drug concentrations, inaccurate experimental results, and potential cytotoxicity unrelated to the drug's mechanism of action.[4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions.[5] Macrolide antibiotics, in general, are soluble in organic solvents like DMSO, ethanol, and methanol.[6] For in vitro use, a high-concentration stock in DMSO allows for minimal solvent addition to the final aqueous medium, reducing the risk of solvent-induced artifacts.
Q3: How should I prepare and store this compound stock solutions?
Once a stock solution is prepared, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots tightly sealed and protected from light.[5]
Storage Recommendations for Stock Solutions: [5]
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous solutions like water or PBS is not recommended due to its hydrophobic nature.[7] Attempting to do so will likely result in an incomplete dissolution or a fine suspension, leading to inaccurate concentrations in your experiments. For some macrolides, adding a small amount of glacial acetic acid can aid dissolution in water, but this may not be suitable for all cell culture applications.[8]
Troubleshooting Guide
Q1: My this compound precipitated after I added the stock solution to my cell culture medium. What went wrong?
This is a common issue caused by the poor aqueous solubility of the compound. When the DMSO stock is diluted into the aqueous medium, the this compound may crash out of solution.
Troubleshooting Steps:
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of this compound in the medium. You may need to perform a solubility test to determine this limit.
-
Reduce Final DMSO Concentration: While DMSO aids initial dissolution, its final concentration in the culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid cytotoxicity. However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a Solubilizing Excipient: For difficult-to-dissolve compounds, using a formulation with excipients can significantly improve solubility. See the protocols below for examples using SBE-β-CD or a PEG300/Tween-80 mixture.[5]
-
Pre-warm the Medium: Adding the drug to pre-warmed medium (e.g., at 37°C) can sometimes help maintain solubility, although this may not prevent eventual precipitation.[9]
-
Mix Thoroughly and Immediately: After adding the stock solution to the medium, mix it gently but thoroughly right away to ensure rapid and even dispersion.
Caption: Troubleshooting flowchart for this compound precipitation.
Q2: I am observing high variability between replicate wells in my cell-based assay. Could this be a solubility problem?
Yes, high variability is a classic sign of poor drug solubility. If this compound is not fully dissolved, it will not be homogeneously distributed across the assay plate. Some wells will receive a higher effective concentration (from microscopic precipitates) while others receive less, leading to inconsistent results.
Recommendations:
-
Visually inspect your working solution for any signs of cloudiness or precipitate before adding it to the cells. Use a microscope if necessary.
-
Prepare a fresh working solution for each experiment.
-
Consider using one of the enhanced solubility protocols provided below.
Quantitative Data Summary
The following tables summarize solubility information for this compound and general strategies for enhancing the solubility of hydrophobic drugs.
Table 1: this compound Working Solution Formulations [5]
| Formulation Components | Target Concentration | Description |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Utilizes a cyclodextrin complexing agent to enhance aqueous solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL | A co-solvent and surfactant system to create a stable dispersion. |
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL | An oil-based formulation, typically for in vivo use but illustrates an alternative vehicle. |
Table 2: General Strategies for Enhancing Hydrophobic Drug Solubility
| Technique | Principle | Common Agents Used | Reference |
| Co-solvency | Reducing the interfacial tension between the drug and the aqueous solution. | DMSO, Ethanol, PEG300, Propylene Glycol | [10] |
| Complexation | Encapsulating the hydrophobic drug within a hydrophilic carrier molecule. | Cyclodextrins (e.g., SBE-β-CD, HP-β-CD) | [9][11] |
| Use of Surfactants | Forming micelles that encapsulate the drug, increasing its apparent solubility. | Tween-80, Sodium Dodecyl Sulphate (SDS) | [12] |
| pH Adjustment | Ionizing the drug to a more soluble salt form (if it has acidic or basic groups). | Buffers, weak acids/bases | [9][10] |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the molecular level. | Mannitol, PEG 6000 | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 762.97 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile tube. For 1 mL of a 10 mM stock, use 7.63 mg.
-
Add the calculated volume of DMSO to the powder.
-
Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into single-use, sterile tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]
Caption: Workflow for preparing a this compound DMSO stock solution.
Protocol 2: Preparation of a Working Solution using SBE-β-CD [5]
This protocol creates a working solution where this compound is complexed with Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve aqueous solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Sterile 20% (w/v) SBE-β-CD in saline solution
-
Sterile tubes
Procedure (Example for 1 mL of 5 mg/mL working solution):
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix immediately and thoroughly by vortexing.
-
The resulting solution should be a clear 5 mg/mL working solution of this compound.
-
This working solution can then be further diluted in cell culture medium for your final assay concentration. Always prepare this fresh before use.
Macrolide Signaling Pathway Modulation
Macrolide antibiotics, beyond their antibacterial effects, are known to have immunomodulatory properties. They can interfere with intracellular signaling cascades, particularly those involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[14][15][16] While the specific pathway for this compound is not detailed, a generalized mechanism for macrolides is illustrated below.
Caption: Generalized signaling pathway modulated by macrolides.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Lexithromycin degradation pathways and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of Lexithromycin. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the degradation of Roxithromycin is used as a proxy for this compound due to the limited availability of specific data on this compound and its close structural relationship to Roxithromycin, a well-studied macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and alkaline), oxidation, and photolysis. The main degradation mechanisms include:
-
Hydrolysis of the cladinose sugar: Cleavage of the glycosidic bond connecting the cladinose sugar to the lactone ring.[1]
-
Hydrolysis of the lactone ring: Opening of the macrocyclic lactone ring structure.[1]
-
N-dealkylation of the amino sugar: Removal of the alkyl group from the amino sugar moiety, although this is considered a minor pathway.[1]
-
Oxidative degradation: The tertiary amine and the oxime side chain are susceptible to attack by hydroxyl radicals.[2][3]
Q2: What are the common stability issues encountered during this compound handling and storage?
A2: this compound is sensitive to several environmental factors, which can lead to its degradation and a loss of potency. Key stability concerns include:
-
Acidic Conditions: Rapid degradation occurs in acidic environments through the hydrolysis of the cladinose sugar and the lactone ring.[1][4]
-
Alkaline Conditions: While generally more stable than in acidic conditions at room temperature, this compound can be completely degraded under strong alkaline conditions, especially at elevated temperatures.[5]
-
Oxidizing Agents: Exposure to oxidizing agents like hydrogen peroxide can lead to significant degradation.[5]
-
Light Exposure: this compound can undergo photolytic degradation when exposed to UV radiation.[5][6]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[5]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram after acidic sample preparation.
-
Possible Cause: Acid-catalyzed hydrolysis of this compound.
-
Troubleshooting Steps:
-
Neutralize the sample: Adjust the pH of your sample to neutral (pH 7) as quickly as possible after preparation.
-
Use a less acidic mobile phase: If compatible with your separation method, consider using a mobile phase with a higher pH.
-
Control temperature: Perform sample preparation at a lower temperature (e.g., on ice) to slow down the degradation kinetics.
-
Analyze samples promptly: Inject the samples into the HPLC system as soon as possible after preparation.
-
Problem 2: My this compound stock solution is losing potency over time, even when stored in the dark.
-
Possible Cause: Hydrolysis due to the pH of the solvent or slow oxidation.
-
Troubleshooting Steps:
-
Check the pH of the solvent: Ensure the solvent used for the stock solution is neutral and buffered if necessary.
-
Use aprotic solvents: Consider using aprotic solvents like acetonitrile or DMSO for long-term storage, if compatible with your experimental design.
-
Store at lower temperatures: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Purge with inert gas: For highly sensitive applications, purging the headspace of the storage vial with an inert gas like nitrogen or argon can prevent oxidation.
-
Quantitative Data Summary
Table 1: Summary of this compound (as Roxithromycin) Degradation under Forced Stress Conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Percent Degradation | Degradation Products (Rf values) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Room Temp | 24 h | Significant Degradation | - | [5] |
| 1.0 M HCl | Room Temp | 24 h | Significant Degradation | - | [5] | |
| pH 1.3 - 2.3 | 40 - 60°C | - | Follows first-order kinetics | - | [1] | |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | 24 h | - | - | [5] |
| 1.0 M NaOH | 75°C | - | 100% | - | [5] | |
| Oxidative Degradation | 3% H₂O₂ | 75°C | 30 min | Sensitive | - | [5] |
| 15% H₂O₂ | 75°C | 30 min | Sensitive | - | [5] | |
| Thermal Degradation | 100°C | 6 h & 24 h | Highly Stable | - | - | [5] |
| Photolytic Degradation | UV radiation (254 & 360 nm) | - | 6 h & 24 h | Highly Stable (in solid state) | Rf 0.27 ± 0.01 | [5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines.[5][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
After the incubation period, neutralize the solution with an appropriate volume of 1.0 M NaOH.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.
-
Keep the mixture at 75°C for 30 minutes.
-
After the incubation period, neutralize the solution with an appropriate volume of 1.0 M HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% (v/v) H₂O₂.
-
Keep the mixture at 75°C for 30 minutes.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 100°C for 24 hours.
-
After exposure, dissolve the powder in methanol to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound powder to UV radiation at 254 nm and 360 nm for 24 hours.
-
After exposure, dissolve the powder in methanol to the desired concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
troubleshooting inconsistent results in Lexithromycin assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Lexithromycin assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound antimicrobial susceptibility testing?
A1: Inconsistent results in antimicrobial susceptibility testing, such as Minimum Inhibitory Concentration (MIC) assays, can arise from several factors. The most critical include variability in the inoculum preparation, the composition and pH of the growth medium, and the incubation conditions.[1] The "inoculum effect," where a higher bacterial density leads to increased apparent resistance, is a known issue with β-lactam antibiotics and can also be relevant for macrolides like this compound.[1] Additionally, the stability of this compound in solution can be influenced by temperature and pH, potentially affecting its true activity during prolonged incubation.[1]
Q2: How can I troubleshoot variability in my this compound HPLC assay?
A2: High-Performance Liquid Chromatography (HPLC) assay variability often stems from issues with the mobile phase, column, or sample preparation. The pH of the mobile phase is a critical parameter that can affect the retention time of macrolide antibiotics.[2] Different C18 columns can also produce varying results, as can fluctuations in column temperature.[3][4] Ensure your mobile phase is correctly prepared and degassed, and that the column is properly equilibrated. Inconsistent sample preparation, such as incomplete dissolution or filtration issues, can also lead to variability.[5]
Q3: My this compound ELISA results show high background. What should I do?
A3: High background in an ELISA can be caused by several factors, including insufficient washing, ineffective blocking, or the use of contaminated reagents.[6] Ensure that all washing steps are performed thoroughly to remove unbound reagents.[7] The blocking buffer should be optimized to prevent non-specific binding of the detection antibody.[8] Also, verify that the TMB substrate solution is fresh and has not been exposed to light, which can cause non-specific color development.[6]
Q4: What are acceptable levels of variability in this compound assays?
A4: Acceptable variability depends on the assay type. For antimicrobial susceptibility testing, major errors (false-resistant results) should not exceed 3%.[9] In HPLC assays, the relative standard deviation (%RSD) for replicate injections of a standard solution should generally be ≤ 2.0%.[4][10] For ELISA, intra-assay coefficients of variation (%CV) should ideally be less than 10%, while inter-assay %CVs of less than 15% are generally considered acceptable.[11]
Troubleshooting Guides
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution MIC)
| Problem | Potential Cause | Recommended Action |
| MIC values are higher or lower than expected. | Inoculum density is incorrect. | Standardize the inoculum to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1][12] |
| Media composition (e.g., cation concentration, pH) is incorrect. | Verify the pH and cation concentration of the Mueller-Hinton broth, especially if prepared in-house.[1] The activity of macrolides can be reduced in alkaline conditions.[8] | |
| This compound degradation. | Prepare antibiotic dilutions fresh and use them promptly, as macrolides can be unstable in solution.[1][13] | |
| "Skipped wells" are observed (growth in higher concentration wells). | Contamination, inadequate mixing of the inoculum, or errors in drug concentration. | Repeat the assay, ensuring aseptic technique, thorough mixing of the inoculum, and careful preparation of serial dilutions.[1] |
| No growth in control wells. | Inoculum is not viable or media is inhibitory. | Check the viability of the bacterial culture. Ensure the growth medium is correctly prepared and not contaminated. |
HPLC Assays
| Problem | Potential Cause | Recommended Action |
| Inconsistent retention times. | Mobile phase composition or pH is incorrect. | Prepare fresh mobile phase and verify the pH. Ensure adequate equilibration of the column with the new mobile phase.[2] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature.[3][4] | |
| Poor peak shape (tailing or fronting). | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Variable peak areas. | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. |
| Incomplete sample dissolution. | Ensure the sample is fully dissolved in the diluent before injection. Use sonication if necessary.[10] |
ELISA Assays
| Problem | Potential Cause | Recommended Action |
| High background signal. | Insufficient washing. | Increase the number of wash steps and the soaking time between washes.[6] |
| Ineffective blocking buffer. | Optimize the blocking buffer concentration and incubation time. | |
| Contaminated TMB substrate. | Use fresh, colorless TMB substrate solution.[6] | |
| Low or no signal. | Incorrect antibody concentrations. | Perform a titration of the capture and detection antibodies to determine the optimal concentrations. |
| Inactive enzyme conjugate. | Verify the activity of the enzyme conjugate. Sodium azide, for example, can inhibit peroxidase reactions.[8] | |
| Incorrect plate reading settings. | Verify the wavelength and filter settings on the plate reader.[8] | |
| High variability between replicate wells. | Pipetting errors. | Check pipette calibration and ensure consistent pipetting technique.[6] |
| Uneven temperature during incubation. | Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[8] |
Experimental Protocols
Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.[1]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard.[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[14]
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[12]
HPLC Method for this compound Quantification
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.067 M monobasic potassium phosphate) at a specific ratio (e.g., 65:35 v/v).[4] Adjust the pH to a suitable value (e.g., pH 4.0) with phosphoric acid.[4] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From this stock, prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.[5]
-
Chromatographic Conditions:
-
System Suitability: Inject a system suitability solution to verify the resolution, tailing factor, and precision of the system. The resolution between this compound and any related compounds should be not less than 2.0.[4] The %RSD for replicate injections should be not more than 2.0%.[4]
-
Analysis: Inject the blank, standards, and samples. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: General Workflow for HPLC Quantification.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. quantics.co.uk [quantics.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. rroij.com [rroij.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 8. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. salimetrics.com [salimetrics.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Improving the Bioavailability of Lexithromycin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Lexithromycin formulations.
Introduction to this compound
This compound is a next-generation macrolide antibiotic with a broad spectrum of activity. However, its therapeutic potential is often limited by poor oral bioavailability, primarily due to low aqueous solubility and significant first-pass metabolism.[1] This guide will explore formulation strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary factors are its low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and its susceptibility to degradation in the acidic environment of the stomach.[1][2] Additionally, like many macrolides, it may be subject to efflux by transporters such as P-glycoprotein in the intestinal wall.[3]
Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?
A2: Several strategies can be employed, including particle size reduction (micronization or nanosizing), the use of solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[4][5][6] SEDDS are particularly promising as they can improve solubility and may facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[7][8]
Q3: What are the critical quality attributes to monitor for a this compound formulation?
A3: Key attributes include drug content and uniformity, dissolution rate, particle size distribution of the dispersed phase (for SEDDS or nanosuspensions), and stability under storage conditions.[9] For lipid-based systems, the self-emulsification time and droplet size are also critical.[10]
Q4: How can I assess the permeability of my this compound formulation?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11][12] This assay uses a monolayer of human colon adenocarcinoma cells to simulate the intestinal barrier and can help determine the apparent permeability coefficient (Papp) of your formulation.[11][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | 1. Inadequate particle size reduction. 2. Poor choice of excipients. 3. Inappropriate dissolution medium or method.[14][15] | 1. Further reduce the particle size of the API using techniques like jet milling or high-pressure homogenization.[5] 2. Screen different surfactants and polymers to enhance wetting and solubility. 3. Optimize the dissolution test conditions (e.g., pH, agitation speed, use of surfactants in the medium) to better mimic physiological conditions.[14] |
| High variability in dissolution profiles between batches. | 1. Inconsistent manufacturing process parameters (e.g., mixing speed, temperature).[16] 2. Physical instability of the formulation (e.g., crystallization of an amorphous solid dispersion).[9] | 1. Implement process analytical technology (PAT) to monitor and control critical process parameters. 2. Conduct stability studies under accelerated conditions to identify and mitigate physical instability. |
| Poor physical stability of the SEDDS formulation (e.g., phase separation, drug precipitation). | 1. Suboptimal ratio of oil, surfactant, and cosurfactant. 2. Drug supersaturation and subsequent precipitation upon dispersion.[17] | 1. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region for your excipient combination.[18] 2. Include a precipitation inhibitor (e.g., a polymer like HPMC) in the formulation to maintain a supersaturated state. |
| Low apparent permeability (Papp) in Caco-2 assay. | 1. The formulation does not effectively overcome the intestinal membrane barrier. 2. The drug is a substrate for efflux transporters like P-glycoprotein.[3] | 1. Incorporate permeation enhancers into your formulation, but with caution regarding potential toxicity. 2. Co-administer a known P-glycoprotein inhibitor (e.g., verapamil) in the Caco-2 assay to confirm if efflux is the limiting factor. |
| In vivo pharmacokinetic study shows low Cmax and AUC. | 1. The formulation fails to adequately improve dissolution and/or permeation in vivo. 2. Significant first-pass metabolism.[1] | 1. Re-evaluate the formulation strategy. Consider a lipid-based system like SEDDS to potentially enhance lymphatic uptake.[7] 2. Investigate the metabolic pathways of this compound to identify potential strategies to reduce first-pass metabolism. |
Experimental Protocols
Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS to improve the solubility and dissolution of this compound.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Construction of Pseudo-Ternary Phase Diagram: Based on the solubility studies, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant.[18] Titrate each combination with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and cosurfactant into a glass vial. Heat the mixture to 40°C in a water bath and mix using a vortex mixer until a homogenous isotropic mixture is formed. Add this compound to the mixture and continue mixing until the drug is completely dissolved.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of the this compound formulation compared to the pure drug.
Methodology:
-
Apparatus: Use a USP Apparatus 2 (paddle method).[19]
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to phosphate buffer (pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Procedure: Place the this compound formulation (equivalent to a specific dose) into the dissolution vessel. Set the paddle speed to 75 RPM. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of the this compound formulation.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).[11]
-
Transport Studies (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time intervals and from the apical side at the end of the experiment.
-
-
Analysis: Determine the concentration of this compound in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Dissolution Profile of this compound Formulations
| Time (min) | % Drug Dissolved (Pure this compound) | % Drug Dissolved (Formulation A - Nanosuspension) | % Drug Dissolved (Formulation B - SEDDS) |
| 15 | 5.2 ± 1.1 | 45.8 ± 3.2 | 65.4 ± 4.1 |
| 30 | 9.8 ± 1.5 | 70.1 ± 4.5 | 88.9 ± 3.8 |
| 60 | 15.6 ± 2.3 | 85.3 ± 3.9 | 95.2 ± 2.5 |
| 120 | 22.4 ± 2.8 | 92.1 ± 2.7 | 98.6 ± 1.9 |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound Solution | 0.8 ± 0.2 | 4.5 |
| Formulation A (Nanosuspension) | 2.5 ± 0.4 | 3.1 |
| Formulation B (SEDDS) | 5.1 ± 0.6 | 1.8 |
Visualizations
Caption: A logical workflow for troubleshooting poor bioavailability.
Caption: Mechanism of a SEDDS in improving drug absorption.
Caption: Workflow for this compound formulation development.
References
- 1. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. upm-inc.com [upm-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 10. ajphr.com [ajphr.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. agnopharma.com [agnopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpcbs.com [ijpcbs.com]
- 19. Oral Thin Film In Vitro Dissolution Testing - Oral Thin Film - CD Formulation [formulationbio.com]
Lexithromycin experimental controls and standards
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, standards, and troubleshooting for experiments involving Lexithromycin, a macrolide antibiotic of the Roxithromycin class.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Incorrect Inoculum Size | Standardize bacterial inoculum to ~5 x 10^5 CFU/mL. Use a spectrophotometer to adjust the turbidity of the bacterial suspension (e.g., to a 0.5 McFarland standard) before dilution.[1] | Consistent and reproducible MIC values within the expected range. |
| High pH of Media | Ensure the pH of the culture medium is maintained in the optimal range for this compound activity. Macrolide activity can be influenced by pH.[2] | Increased antibiotic activity and lower MIC values. |
| Presence of Serum in Media | The presence of human serum can increase the MIC of roxithromycin.[2] If not essential for the experiment, consider using serum-free media. If serum is required, maintain a consistent concentration across all experiments and controls. | More accurate determination of this compound's intrinsic antimicrobial activity. |
| Bacterial Resistance | The bacterial strain may have acquired resistance to macrolides. This can occur through target modification (methylation of ribosomal RNA), active efflux pumps, or enzymatic inactivation.[3] | Confirmation of resistance will necessitate the use of alternative antibiotics or resistant strains as controls. |
Issue 2: Poor Reproducibility of Results
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Inconsistent Pipetting/Dilution | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix of reagents where possible to minimize variability. | Reduced well-to-well and experiment-to-experiment variability. |
| Variable Incubation Time/Temperature | Strictly adhere to the recommended incubation times and temperatures for the specific bacterial strain. Use a calibrated incubator. | Consistent bacterial growth and more reliable MIC readings. |
| Contamination of Cultures | Use aseptic techniques throughout the experimental setup. Regularly check stock solutions and media for contamination. | Elimination of confounding factors from contaminating microorganisms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides. This action prevents the elongation of the polypeptide chain, thereby halting protein production and inhibiting bacterial growth.[4] While primarily bacteriostatic, it can exhibit bactericidal properties at higher concentrations.[4]
Q2: What are the appropriate positive and negative controls for a this compound experiment?
A2:
-
Positive Controls: A well-characterized macrolide-sensitive bacterial strain (e.g., a reference strain from ATCC) should be used to confirm the bioactivity of this compound. Another macrolide antibiotic with a known MIC for the test organism, such as erythromycin, can also be used as a positive control for the assay itself.
-
Negative Controls: A "no-antibiotic" control containing the bacterial inoculum in the culture medium is essential to ensure the bacteria are viable and growing under the experimental conditions. A "no-inoculum" control containing only the sterile medium and this compound is used to check for contamination of the medium or antibiotic stock.
Q3: Can you provide a standard protocol for a Minimum Inhibitory Concentration (MIC) assay for this compound?
A3: Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for antimicrobial susceptibility testing.[5][6][7]
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Calibrated pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the test organism.
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
-
Controls:
-
Growth Control: Add 50 µL of the bacterial inoculum to a well containing 50 µL of sterile growth medium (no antibiotic).
-
Sterility Control: Add 100 µL of sterile growth medium to a well (no bacteria, no antibiotic).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of domestic roxithromycin [journal11.magtechjournal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. protocols.io [protocols.io]
Navigating Roxithromycin Research: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the macrolide antibiotic Roxithromycin, this technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation. This guide aims to prevent common pitfalls and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This section addresses specific issues that may arise during Roxithromycin research, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or low antimicrobial activity in in-vitro assays.
-
Question: Why am I observing lower-than-expected or highly variable antimicrobial activity with Roxithromycin in my in-vitro experiments?
-
Answer: This issue can stem from several factors related to the physicochemical properties of Roxithromycin and the experimental setup.
-
Poor Aqueous Solubility: Roxithromycin has low water solubility, which can lead to incomplete dissolution in aqueous culture media and an underestimation of its true potency.[1][2][3]
-
Solution: Employ solubility enhancement techniques. Preparing a stock solution in a small amount of an organic solvent like DMSO before further dilution in culture medium is a common practice. However, ensure the final concentration of the organic solvent is non-toxic to the test organism. For more robust solubility, consider preparing solid dispersions with a carrier like mannitol or creating an amorphous form of the drug.[1][2][4]
-
Inadequate pH of the Medium: The activity of macrolide antibiotics can be pH-dependent.
-
Solution: Ensure the pH of your culture medium is controlled and within the optimal range for both the bacteria and the antibiotic's activity. For Roxithromycin, a pH of around 6.0 has been shown to improve solubility.[5]
-
Drug Adsorption to Labware: Roxithromycin, being a lipophilic molecule, may adsorb to plastic surfaces of labware, such as microplates and pipette tips, reducing the effective concentration in the assay.
-
Solution: Consider using low-adhesion plasticware or pre-treating the labware with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.
-
Bacterial Resistance Mechanisms: The target bacteria may possess intrinsic or acquired resistance mechanisms, such as efflux pumps that actively remove the antibiotic from the cell.[6][7]
-
Solution: If resistance is suspected, consider co-administering an efflux pump inhibitor to assess if it restores Roxithromycin's activity. This can help elucidate the resistance mechanism at play.[7]
-
Issue 2: Degradation of Roxithromycin during storage or experimentation.
-
Question: I suspect my Roxithromycin stock solution or experimental samples are degrading. What are the common causes and how can I prevent this?
-
Answer: Roxithromycin is susceptible to degradation under certain conditions.
-
pH Instability: Roxithromycin is unstable in acidic conditions.[8]
-
Solution: Prepare stock solutions and dilutions in buffers with a neutral or slightly alkaline pH. Avoid acidic buffers or media.
-
Oxidative and Photodegradation: The molecule can be degraded by oxidizing agents and exposure to UV light.[8][9]
-
Solution: Store stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Avoid the use of strong oxidizing agents in your experimental setup unless it is part of a degradation study.
-
Improper Storage Temperature: Like many pharmaceuticals, prolonged storage at inappropriate temperatures can lead to degradation.
-
Solution: Store Roxithromycin powder and stock solutions according to the manufacturer's recommendations, typically at refrigerated or frozen temperatures.
-
Issue 3: Unexpected or off-target effects in cell-based assays.
-
Question: I am observing effects on my eukaryotic cell line that are not related to antimicrobial activity. Is this a known phenomenon with Roxithromycin?
-
Answer: Yes, Roxithromycin has been reported to have several off-target effects, including anti-inflammatory and antiproliferative properties.
-
Anti-inflammatory Effects: Roxithromycin can modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8, and by suppressing the NF-κB signaling pathway.[6][10][11]
-
Solution: Be aware of these potential immunomodulatory effects when designing and interpreting experiments, especially in the context of infection models involving host cells. It may be necessary to include appropriate controls to differentiate between antimicrobial and anti-inflammatory effects.
-
Antiproliferative and Cell Cycle Effects: At higher concentrations, Roxithromycin has been shown to inhibit the growth of certain cell lines, such as human myeloid leukemia HL60 cells, by inducing the formation of multinucleate cells.[12][13]
-
Solution: Determine the cytotoxic concentration of Roxithromycin on your specific cell line using a viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations used in your experiments are not causing significant cell death or growth inhibition, which could confound the results.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of Roxithromycin research.
Q1: What is the best way to prepare a stock solution of Roxithromycin for in-vitro assays?
A1: Due to its poor water solubility, it is recommended to first dissolve Roxithromycin in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock can then be serially diluted in the desired aqueous buffer or culture medium to the final working concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is below the threshold that could affect the growth of the microorganism or the viability of host cells.
Q2: How should I interpret the Minimum Inhibitory Concentration (MIC) values for Roxithromycin?
A2: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. When interpreting MIC values, it is important to not just consider the absolute value but to compare it to the established clinical breakpoints for the specific bacterium.[14][15][16] These breakpoints categorize the organism as susceptible, intermediate, or resistant. Furthermore, comparing the MIC to the breakpoint by considering the number of dilutions the MIC is from the breakpoint can provide a better understanding of the level of susceptibility.[14][15][17] An MIC value for one antibiotic cannot be directly compared to the MIC of another antibiotic for the same organism.[14][17]
Q3: Are there any known issues with the pharmacokinetics of Roxithromycin in animal models?
A3: Yes, Roxithromycin exhibits saturable absorption and protein binding, which results in non-linear pharmacokinetics. This means that a simple doubling of the dose may not result in a doubling of the plasma concentration. Researchers should be aware of this when designing dosing regimens for animal studies. Furthermore, the dosing frequency (e.g., once daily vs. twice daily) can significantly impact the overall drug exposure and, consequently, the therapeutic outcome.
Q4: What are the main mechanisms of bacterial resistance to Roxithromycin?
A4: The primary mechanism of resistance to macrolide antibiotics, including Roxithromycin, is the modification of the ribosomal target site. However, another significant mechanism is the active efflux of the drug from the bacterial cell by efflux pumps.[6][7] These pumps are membrane proteins that recognize and export a wide range of compounds, including antibiotics.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Roxithromycin.
Protocol 1: Solubility Enhancement of Roxithromycin using Solid Dispersion with Mannitol
This protocol describes a method to improve the aqueous solubility of Roxithromycin for in vitro studies by preparing a solid dispersion with mannitol.
Materials:
-
Roxithromycin powder
-
Mannitol
-
Methanol
-
Water bath
-
Rotary evaporator
-
Mortar and pestle
-
0.45 µm filter
Methodology:
-
Preparation of the Physical Mixture:
-
Accurately weigh Roxithromycin and mannitol in a 1:4 ratio (by weight).
-
Thoroughly mix the two powders in a mortar and pestle for 5-10 minutes to create a physical mixture. This serves as a control.
-
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve the 1:4 ratio of Roxithromycin and mannitol in a minimal amount of methanol in a round-bottom flask.
-
Gently heat the flask in a water bath at 40-50°C and evaporate the solvent under reduced pressure using a rotary evaporator until a dry film is formed.
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Solubility Determination:
-
Prepare saturated solutions by adding an excess amount of pure Roxithromycin, the physical mixture, and the solid dispersion to a fixed volume of distilled water in separate flasks.
-
Shake the flasks at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.45 µm filter to remove undissolved particles.
-
Analyze the concentration of Roxithromycin in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Compare the solubility of Roxithromycin from the solid dispersion to that of the pure drug and the physical mixture.
-
Protocol 2: Stability Testing of Roxithromycin under Stress Conditions
This protocol outlines a procedure to assess the stability of Roxithromycin under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress.
Materials:
-
Roxithromycin stock solution (in methanol or other suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (254 nm)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Water bath
Methodology:
-
Preparation of Test Samples:
-
Acid Degradation: Mix an aliquot of the Roxithromycin stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 6, 8 hours). Neutralize the solution with NaOH before analysis.
-
Alkaline Degradation: Mix an aliquot of the Roxithromycin stock solution with 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the Roxithromycin stock solution with 3% H₂O₂ and keep it at room temperature for a defined period, protected from light.
-
Photodegradation: Expose an aliquot of the Roxithromycin stock solution in a quartz cuvette to UV light (254 nm) for a defined period.
-
Control Sample: Prepare a control sample by diluting the Roxithromycin stock solution with the same solvent to the same final concentration and keep it at room temperature, protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and detection wavelength should be optimized to separate Roxithromycin from its degradation products.
-
Quantify the remaining percentage of intact Roxithromycin in each sample by comparing the peak area to that of the control sample at time zero.
-
-
Data Interpretation:
-
Plot the percentage of remaining Roxithromycin against time for each stress condition to determine the degradation kinetics.
-
Identify the conditions under which Roxithromycin is most labile.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol describes the determination of the MIC of Roxithromycin against a bacterial strain using the broth microdilution method.
Materials:
-
Roxithromycin stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Methodology:
-
Preparation of Roxithromycin Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the Roxithromycin stock solution in the broth medium to achieve a range of desired concentrations. Typically, 10-12 dilutions are prepared.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add the prepared bacterial inoculum to each well containing the Roxithromycin dilutions.
-
Include a positive control well containing only the inoculum and broth (no antibiotic) to ensure bacterial growth.
-
Include a negative control well containing only sterile broth to check for contamination.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Roxithromycin at which there is no visible growth of bacteria.
-
Alternatively, the optical density (OD) of each well can be read using a microplate reader to determine the inhibition of growth.
-
Visualizations
Signaling Pathway Diagram
Caption: Roxithromycin's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for enhancing Roxithromycin solubility using the solid dispersion technique.
Caption: Workflow for assessing the stability of Roxithromycin under various stress conditions.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Roxithromycin.
References
- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. Roxithromycin Inhibits Cytokine Production by and Neutrophil Attachment to Human Bronchial Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. rjpdft.com [rjpdft.com]
- 10. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roxithromycin inhibits cytokine production by and neutrophil attachment to human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. idexx.dk [idexx.dk]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Lexithromycin Quantification in Biological Samples
Welcome to the technical support center for the quantification of Lexithromycin in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The most prevalent and robust method for this compound quantification in biological matrices such as plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of low drug concentrations.[1][2][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is also a viable, more accessible alternative, though it may have limitations in sensitivity and specificity compared to LC-MS/MS.[4][5][6]
Q2: Why is an internal standard (IS) necessary for this compound quantification?
A2: An internal standard is crucial for accurate and precise quantification in bioanalysis.[7] It is a compound with similar physicochemical properties to this compound that is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the reliability of the results.[2][7]
Q3: What are matrix effects and how can they impact my results?
A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the biological sample.[8][9] These effects can lead to inaccurate and imprecise quantification of this compound. It is a significant challenge in LC-MS/MS bioanalysis that must be assessed during method development and validation.[8][10]
Q4: How can I minimize matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[11]
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and matrix components can significantly reduce interference.[8]
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
Q5: What are the recommended storage conditions for biological samples containing this compound?
A5: For long-term stability, biological samples (plasma, serum, urine) should be stored at -80°C.[12] For short-term storage, -20°C is often acceptable. It is essential to perform stability studies to evaluate the impact of storage conditions and freeze-thaw cycles on the concentration of this compound in your specific matrix.[13][14][15]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS
-
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting). What could be the cause and how do I fix it?
-
Answer:
-
Potential Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Potential Cause 2: Incompatible Injection Solvent.
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.
-
-
Potential Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Potential Cause 4: Inappropriate Mobile Phase pH.
-
Solution: this compound is a basic compound. Adjusting the mobile phase pH with a suitable buffer (e.g., ammonium acetate or formic acid) can improve peak shape.[3]
-
-
Potential Cause 5: Secondary Interactions with the Stationary Phase.
-
Solution: Consider using a different column chemistry or adding a competing base to the mobile phase.
-
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Question: I am experiencing low or highly variable recovery of this compound after sample preparation. What are the likely causes and solutions?
-
Answer:
-
Potential Cause 1: Inefficient Extraction.
-
Solution (for Protein Precipitation): Ensure the precipitating solvent (e.g., acetonitrile or methanol) is added in the correct ratio (typically 3:1 or 4:1 solvent to sample volume) and that vortexing is adequate to ensure complete protein precipitation.[16][17]
-
Solution (for Solid-Phase Extraction): Re-evaluate the SPE cartridge type, conditioning, loading, washing, and elution steps. Ensure the pH of the sample and wash solutions are optimized for this compound retention and the elution solvent is strong enough for complete elution.[18][19][20]
-
-
Potential Cause 2: Analyte Adsorption.
-
Solution: this compound can adsorb to glass or plastic surfaces. Using low-adsorption vials and pipette tips can help. Pre-conditioning containers with a solution of the analyte can also be beneficial.
-
-
Potential Cause 3: Analyte Instability.
-
Issue 3: High Signal-to-Noise Ratio or Background Interference
-
Question: My baseline is noisy, and I'm seeing a lot of background interference in my chromatograms. How can I improve this?
-
Answer:
-
Potential Cause 1: Matrix Effects.
-
Solution: As discussed in the FAQs, improving sample cleanup, optimizing chromatography, and using a suitable internal standard are key.
-
-
Potential Cause 2: Contaminated Solvents or Reagents.
-
Solution: Use high-purity, HPLC or LC-MS grade solvents and freshly prepared mobile phases.
-
-
Potential Cause 3: Carryover from Previous Injections.
-
Solution: Implement a robust needle wash protocol in your autosampler. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
-
-
Potential Cause 4: Mass Spectrometer Contamination.
-
Solution: The ion source may require cleaning. Follow the manufacturer's instructions for cleaning the instrument.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound (Roxithromycin) quantification from various published methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Serum | Human Plasma |
| Sample Preparation | Protein Precipitation (Methanol) | Solid-Phase Extraction |
| Internal Standard | Clarithromycin | Erythromycin |
| Linearity Range | 10 - 20,480 ng/mL[3] | 0.5 - 10.0 mg/L |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] | 0.5 mg/L |
| Recovery | 97 - 101%[3] | >90%[11] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
Table 2: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Topical Delivery Studies | Pharmaceutical Formulation |
| Mobile Phase | 0.06 M KH2PO4 buffer (pH 7.4) : Acetonitrile (50:50, v/v)[4] | Acetonitrile : Water (80:20, v/v)[5] |
| Detection Wavelength | 205 nm[4] | 238 nm[5] |
| Linearity Range | 5 - 1000 µg/mL[4] | 0.1 - 0.7 µg/mL[5] |
| Limit of Detection (LOD) | 0.3 µg/mL[4] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[4] | Not Reported |
| Recovery | 101.78%[4] | Within specified limits[5] |
| Precision (%RSD) | < 2% | < 2%[5] |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS using Protein Precipitation
This protocol is a generalized procedure based on common practices.[3][16][17][21]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the internal standard (e.g., Clarithromycin or a stable isotope-labeled this compound) in methanol.
-
Serially dilute the this compound stock solution with blank plasma to prepare calibration standards at appropriate concentrations.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.
-
Protocol 2: this compound Quantification in Biological Samples by HPLC-UV using Solid-Phase Extraction
This protocol is a generalized procedure based on common practices.[4][11][18][19]
-
Preparation of Standards and QCs:
-
Prepare as described in Protocol 1, using the mobile phase as the diluent for the final working solutions.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample (pre-treated with a buffer to adjust pH if necessary) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
-
-
HPLC-UV Analysis:
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 15. goprolytix.com [goprolytix.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Lexithromycin off-target effects in experiments
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals address and mitigate potential off-target effects of Lexithromycin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis, even at concentrations where the primary target is not significantly engaged. Could this be an off-target effect of this compound?
A1: Yes, this is a possibility. This compound has been observed to induce apoptosis at high concentrations through off-target mitochondrial stress. Specifically, it can interfere with the mitochondrial ribosome, leading to impaired synthesis of essential proteins for the electron transport chain. This can trigger the intrinsic apoptotic pathway. We recommend performing a dose-response curve and including a positive control for apoptosis to determine the threshold for this effect. Additionally, consider using a lower, more specific concentration of this compound or a different compound for your negative controls.
Q2: I am observing variability in my results when co-administering this compound with other compounds. Why might this be happening?
A2: this compound is a known inhibitor of the cytochrome P450 enzyme, CYP3A4. This can lead to significant drug-drug interactions, as the metabolism of many other compounds is dependent on this enzyme. The variability in your results could be due to this compound potentiating the effects of other drugs by slowing their breakdown. It is crucial to check if your co-administered compounds are substrates of CYP3A4. If so, you may need to adjust concentrations or select alternative compounds.
Q3: In my in vivo studies, I'm seeing cardiac-related side effects that are inconsistent with the known mechanism of action. What could be the cause?
A3: Like some other macrolides, this compound has been shown to have a low-affinity interaction with the hERG potassium ion channel. Inhibition of this channel can delay repolarization of the cardiac action potential, leading to QT interval prolongation and, in some cases, arrhythmias. It is advisable to conduct electrophysiological studies, such as patch-clamp assays on cells expressing the hERG channel, to quantify this risk. For in vivo models, consider telemetry monitoring to assess cardiovascular parameters.
Troubleshooting Guides
Issue 1: Differentiating On-Target vs. Off-Target Phenotypes
If you are observing a cellular phenotype that could be attributed to either the intended target or an off-target effect, the following workflow can help you dissect the underlying mechanism.
Caption: Workflow for distinguishing on-target from off-target effects.
Issue 2: Investigating Unexpected Inflammatory Responses
This compound can modulate inflammatory signaling pathways independently of its primary target. The following diagram illustrates a hypothetical off-target interaction with the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the IKK complex by this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Comparative IC50 Values
| Target | IC50 (nM) | Assay Type | Notes |
|---|---|---|---|
| Primary Target | 50 | Cell-based | Desired therapeutic effect |
| CYP3A4 | 1,500 | Enzyme Inhibition | Potential for drug-drug interactions |
| hERG Channel | 5,000 | Patch-Clamp | Risk of cardiotoxicity at high doses |
| Mitochondrial Ribosome | 10,000 | Protein Synthesis | Can induce apoptosis at high concentrations |
Table 2: Recommended Concentration Ranges for Experiments
| Experimental System | Recommended Concentration (nM) | Notes |
|---|---|---|
| In vitro (Cell-based) | 50 - 250 | Stay below 1 µM to minimize off-target effects. |
| In vivo (Rodent models) | 1 - 5 mg/kg | Monitor for cardiovascular side effects. |
| Biochemical Assays | 10 - 100 | Use a highly purified system to ensure target specificity. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is designed to verify that this compound is binding to its intended target within a cellular context.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound (at various concentrations) or a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature point using SDS-PAGE and Western blotting.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: CYP3A4 Inhibition Assay
This protocol provides a method for assessing the inhibitory potential of this compound on CYP3A4 activity.
Materials:
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 substrate (e.g., midazolam or a fluorescent probe)
-
This compound
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system
-
Incubation buffer
-
96-well plate
-
Plate reader (for fluorescence or LC-MS/MS for metabolite detection)
Methodology:
-
Preparation: Prepare a reaction mixture containing the CYP3A4 enzyme, the NADPH regenerating system, and the incubation buffer in a 96-well plate.
-
Inhibition: Add this compound at a range of concentrations to the wells. Include wells with the vehicle control (negative control) and ketoconazole (positive control).
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the CYP3A4 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., acetonitrile).
-
Detection: Quantify the amount of metabolite produced. If using a fluorescent probe, measure the fluorescence intensity with a plate reader. If using a substrate like midazolam, quantify the metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Lexithromycin and Roxithromycin
A comparative analysis of the in vitro antibacterial properties of the macrolide antibiotics, lexithromycin and roxithromycin, is currently hampered by a significant lack of publicly available scientific data for this compound. While roxithromycin is a well-documented antibiotic with extensive research into its in vitro activity, this compound, a semi-synthetic derivative of erythromycin, appears to be a less studied compound. Information from available datasheets indicates that this compound was investigated in clinical trials but was ultimately discontinued.[1] Consequently, this guide will provide a detailed overview of the established in vitro activity of roxithromycin and the general characteristics of macrolide antibiotics, the class to which both compounds belong.
Roxithromycin: In Vitro Antibacterial Spectrum
Roxithromycin is a semi-synthetic macrolide antibiotic that demonstrates a broad spectrum of in vitro activity against various Gram-positive and some Gram-negative bacteria.[2][3] Its antibacterial profile is qualitatively similar to that of erythromycin, although with some differences in potency against specific organisms.[4]
The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for roxithromycin against a range of clinically relevant bacteria, compiled from various studies. It is important to note that MIC values can vary depending on the bacterial strain and the specific testing methodology used.
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | - | - | - | - |
| Streptococcus pneumoniae | - | - | - | - |
| Streptococcus pyogenes | - | - | - | - |
| Haemophilus influenzae | 100 | - | 8 | - |
| Moraxella catarrhalis | - | - | - | - |
| Legionella pneumophila | - | - | - | - |
| Mycoplasma pneumoniae | - | - | - | - |
| Chlamydia trachomatis | - | - | - | - |
| Corynebacterium sp. | - | - | - | - |
| Bacteroides fragilis | - | - | - | - |
Note: Specific MIC50, MIC90, and MIC range values for all listed organisms were not consistently available in the searched literature. The available data for Haemophilus influenzae indicates an MIC90 of 8 µg/mL.[5] Studies have shown that roxithromycin is generally less potent than erythromycin, with MICs often being two- to four-fold higher.[5] However, it has demonstrated greater activity against Corynebacterium sp. and Bacteroides fragilis in some comparisons.[4]
Experimental Protocols
The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is a standardized laboratory procedure. The following outlines a general methodology for the broth microdilution method, a common technique used to determine MIC values.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (e.g., roxithromycin) is prepared in the wells of a microtiter plate, resulting in a range of concentrations.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) to allow for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action of Macrolide Antibiotics
Both this compound and roxithromycin belong to the macrolide class of antibiotics. Their mechanism of action involves the inhibition of bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation of peptides, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.
Caption: Mechanism of action of macrolide antibiotics.
Conclusion
While a direct, data-driven comparison of the in vitro activity of this compound and roxithromycin is not feasible due to the absence of published data for this compound, this guide provides a comprehensive overview of the well-established antibacterial profile of roxithromycin. Both antibiotics are macrolides and are presumed to share the same mechanism of action by inhibiting bacterial protein synthesis. For researchers and drug development professionals, the available data on roxithromycin can serve as a benchmark for the expected activity of a macrolide antibiotic. Further research and publication of in vitro studies on this compound are necessary to enable a direct and meaningful comparison between these two compounds.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrolide Antibiotics: A Guide for Researchers
A comprehensive review of the performance and characteristics of key macrolide antibiotics, with a special note on the limited available data for Lexithromycin.
This guide offers a detailed comparative analysis of prominent macrolide antibiotics, focusing on their mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profiles. While the primary intent was a thorough comparison including this compound, a comprehensive literature search revealed a significant lack of publicly available experimental data for this compound. Information on this compound is limited to its description as a semi-synthetic derivative of erythromycin with potentially improved absorption and stability; it was investigated in clinical trials for HIV but was subsequently discontinued[1][2].
Therefore, this guide will provide a robust comparative analysis of four widely studied macrolides: Erythromycin, the foundational compound, and its subsequent-generation derivatives, Clarithromycin, Azithromycin, and Roxithromycin. The data presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antibacterial drug discovery and development.
Mechanism of Action and Resistance
Macrolide antibiotics are primarily bacteriostatic agents that inhibit bacterial protein synthesis. They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component within the nascent peptide exit tunnel (NPET)[3][4][5]. This binding action blocks the elongation of the polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth[6]. At higher concentrations, some macrolides may exhibit bactericidal properties[5].
The primary mechanisms of bacterial resistance to macrolide antibiotics include:
-
Target site modification: This is the most common resistance mechanism and involves the methylation of an adenine residue (A2058) in the 23S rRNA by erythromycin ribosome methylase (Erm) enzymes. This modification reduces the binding affinity of the macrolide to the ribosome[7][8]. Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also confer resistance[9][10].
-
Drug efflux: Active efflux pumps, encoded by genes such as mef (macrolide efflux), can actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target at effective concentrations[7].
-
Drug inactivation: Less commonly, bacteria may produce enzymes, such as esterases or phosphotransferases, that inactivate the macrolide antibiotic[9].
Comparative Antibacterial Spectrum
The in vitro activity of macrolides is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism[11]. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for key respiratory pathogens.
| Antibiotic | Streptococcus pneumoniae (Penicillin-susceptible) | Streptococcus pneumoniae (Penicillin-resistant) | Haemophilus influenzae | Moraxella catarrhalis | Mycoplasma pneumoniae | Chlamydia pneumoniae |
| Erythromycin | 0.06 - 0.25 µg/mL | 0.12 - >128 µg/mL | 2 - 16 µg/mL | 0.06 - 0.5 µg/mL | ≤0.008 - 0.06 µg/mL | 0.03 - 0.5 µg/mL |
| Clarithromycin | ≤0.015 - 0.12 µg/mL | 0.03 - 64 µg/mL | 4 - 16 µg/mL | 0.06 - 0.5 µg/mL | ≤0.008 - 0.015 µg/mL | 0.03 - 0.25 µg/mL |
| Azithromycin | 0.06 - 0.5 µg/mL | 0.12 - >128 µg/mL | 0.5 - 2 µg/mL | 0.03 - 0.12 µg/mL | ≤0.001 - 0.004 µg/mL | 0.06 - 0.25 µg/mL |
| Roxithromycin | 0.06 - 0.5 µg/mL | 0.12 - 4 µg/mL | 1 - 8 µg/mL | 0.25 - 1 µg/mL | 0.004 - 0.015 µg/mL | 0.03 - 0.12 µg/mL |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented here is a general representation from various sources.
Pharmacokinetic Properties
Significant differences in the pharmacokinetic profiles of macrolides influence their clinical utility, including dosing frequency and tissue penetration.
| Parameter | Erythromycin | Clarithromycin | Azithromycin | Roxithromycin |
| Bioavailability | 15-45% | ~55% | ~37% | ~50-85%[12] |
| Half-life (t½) | 1.5 - 2 hours | 3 - 7 hours | 40 - 68 hours | 8 - 13 hours |
| Protein Binding | 70-90% | 42-70% | 7-51% | 96% |
| Tissue Penetration | Moderate | High | Excellent | High |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Minimal | Hepatic |
| Excretion | Primarily bile | Urine and bile | Primarily bile | Feces and urine |
Clinical Efficacy and Safety
All four macrolides have demonstrated clinical efficacy in treating a range of infections, particularly those of the respiratory tract.
-
Erythromycin , as the prototype macrolide, has a long history of clinical use but is associated with a higher incidence of gastrointestinal side effects and a more complex drug-drug interaction profile due to its potent inhibition of the CYP3A4 enzyme[13].
-
Clarithromycin offers improved acid stability and a better pharmacokinetic profile than erythromycin, allowing for twice-daily dosing[13]. It is also active against a broader range of atypical pathogens. However, it remains a significant inhibitor of CYP3A4[14].
-
Azithromycin is characterized by its unique pharmacokinetic profile, with rapid and extensive tissue distribution and a long half-life, enabling once-daily dosing and shorter treatment courses[14]. It has a lower potential for drug-drug interactions compared to erythromycin and clarithromycin[13].
-
Roxithromycin exhibits good oral absorption and a longer half-life than erythromycin, allowing for once or twice-daily dosing[15]. It is generally well-tolerated, with a lower incidence of gastrointestinal side effects compared to erythromycin[16].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterial isolate.
Methodology: Broth microdilution is a standard method.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the macrolide antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible growth of the bacteria.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of macrolide antibiotics.
Caption: Key mechanisms of bacterial resistance to macrolides.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound [m.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 6. Single oral dose pharmacokinetics of erythromycin and roxithromycin and the effects of chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 10. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idstewardship.com [idstewardship.com]
- 12. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "The effect of 48-weeks azithromycin therapy on levels of soluble biomarkers associated with HIV-associated chronic lung disease" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of a new macrolide, A-56268, compared with that of roxithromycin, erythromycin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Lexithromycin: A Comparative Guide to Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of lexithromycin (roxithromycin) and other clinically relevant antibiotics. The information is supported by experimental data from in-vitro studies to aid in research and development decisions.
Executive Summary
This compound, a semi-synthetic macrolide antibiotic, demonstrates a significant potential for cross-resistance with other macrolides due to a shared mechanism of action and common resistance pathways. This guide outlines the known patterns of cross-resistance between this compound and other antibiotic classes, supported by Minimum Inhibitory Concentration (MIC) data from various studies. Understanding these relationships is crucial for predicting treatment outcomes and developing strategies to combat antimicrobial resistance.
Mechanism of Action and Resistance
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translocation of peptides, thereby halting bacterial growth. The primary mechanisms of resistance to macrolides, which often lead to cross-resistance, include:
-
Target Site Modification: Methylation of the 23S rRNA within the 50S ribosomal subunit, encoded by erm genes, reduces the binding affinity of macrolides.
-
Active Efflux: Efflux pumps, encoded by genes such as mef, actively transport macrolides out of the bacterial cell.
-
Drug Inactivation: Enzymatic modification of the antibiotic, although less common for macrolides.
The following diagram illustrates the primary mechanism of macrolide action and the key resistance pathways leading to cross-resistance.
Synergistic Effects of Roxithromycin with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The macrolide antibiotic Roxithromycin, a derivative of erythromycin, has demonstrated significant therapeutic potential beyond its standalone antimicrobial activity. Emerging research highlights its synergistic effects when combined with other compounds, paving the way for enhanced treatment strategies against various pathogens. This guide provides a comparative analysis of Roxithromycin's synergistic interactions, supported by experimental data and detailed methodologies, to inform further research and drug development.
Synergistic Antimicrobial Activity Against Mycobacterium avium Complex
Mycobacterium avium complex (MAC) is a group of opportunistic pathogens that can cause severe infections, particularly in immunocompromised individuals. Studies have shown that Roxithromycin in combination with other antimicrobial agents exhibits enhanced activity against MAC.
In Vitro Synergism
A key study investigated the in vitro synergistic effects of Roxithromycin with several other drugs against 10 clinical isolates of MAC. The antibacterial activity was significantly enhanced when Roxithromycin was combined with ethambutol. Synergism was also observed, though to a lesser extent, with rifampin, clofazimine, and amikacin. The combination with ofloxacin showed the least synergistic enhancement.[1][2][3]
Table 1: In Vitro Synergistic Activity of Roxithromycin Combinations against Mycobacterium avium Complex
| Combination | Observed Effect |
| Roxithromycin + Ethambutol | Enhanced antibacterial activity in all 10 strains |
| Roxithromycin + Rifampin | Enhanced activity in 3 out of 10 strains |
| Roxithromycin + Clofazimine | Enhanced activity in 3 out of 10 strains |
| Roxithromycin + Amikacin | Enhanced activity in 2 out of 10 strains |
| Roxithromycin + Ofloxacin | Enhanced activity in 1 out of 10 strains |
In Vivo Synergism in a Murine Model
The synergistic effects of Roxithromycin and ethambutol were further confirmed in an in vivo study using beige mice infected with MAC. The combination of Roxithromycin and ethambutol resulted in a significant reduction in the number of bacteria in the splenic tissue compared to treatment with either drug alone. In contrast, the combination of Roxithromycin with levofloxacin did not show a superior effect over Roxithromycin alone.[4][5]
Clinical Investigations of Roxithromycin Combinations
Clinical trials have explored the efficacy of Roxithromycin in combination with other drugs for various conditions, with mixed results.
Combination with Ofloxacin for Reactive Arthritis
A double-blind, randomized, placebo-controlled trial investigated the efficacy of a three-month treatment with a combination of Roxithromycin and ofloxacin in patients with recent-onset reactive arthritis. The study, however, did not find a significant advantage of the combination therapy over placebo in terms of recovery from arthritis and other clinical and laboratory variables.
Combination with Doxycycline for Chronic Obstructive Pulmonary Disease (COPD)
In a study involving patients with frequent exacerbations of COPD, a 12-week treatment with a combination of Roxithromycin and doxycycline did not demonstrate a reduction in the frequency of exacerbations compared to placebo.
Experimental Protocols
Checkerboard Assay for In Vitro Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of Roxithromycin and the second compound (e.g., ethambutol) at a concentration several times higher than their minimum inhibitory concentrations (MICs).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute Roxithromycin along the x-axis and the second compound along the y-axis. Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., of a MAC isolate) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for a specified period).
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Analysis for Bactericidal Synergy
Time-kill curve analysis provides information on the rate of bacterial killing by antimicrobial agents alone and in combination.
Methodology:
-
Bacterial Culture: Grow a bacterial culture to the logarithmic phase.
-
Exposure to Antimicrobials: Add Roxithromycin, the second compound, and their combination to separate bacterial cultures at specific concentrations (often based on their MICs). A growth control with no antimicrobial is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture, perform serial dilutions, and plate them on appropriate agar media.
-
Colony Counting: After incubation, count the number of colony-forming units (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Potential Mechanisms and Signaling Pathways
The precise molecular mechanisms underlying the synergistic effects of Roxithromycin are not fully elucidated but may involve a multi-pronged approach.
Increased Cell Wall Permeability
One plausible mechanism for synergy, particularly with agents targeting intracellular components, is the ability of one compound to increase the permeability of the bacterial cell wall, thereby facilitating the entry of the other drug. Studies have shown that macrolides like Roxithromycin can affect the outer membrane of gram-negative bacteria, which could potentially enhance the efficacy of other antibiotics.[6][7][8][9]
Immunomodulatory Effects
Roxithromycin is known to possess immunomodulatory properties, which could contribute to its synergistic effects in a clinical setting. It can influence the function of immune cells and the production of cytokines.[10][11] For instance, Roxithromycin has been shown to suppress the expression of co-stimulatory molecules on B lymphocytes and modulate inflammatory responses by affecting signaling pathways such as the PI3K-δ/Akt pathway and the expression of the receptor for advanced glycation end products (RAGE).[12][13] These immunomodulatory actions could work in concert with the direct antimicrobial effects of a partner drug to improve therapeutic outcomes.
References
- 1. Intracellular activities of roxithromycin used alone and in association with other drugs against Mycobacterium avium complex in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of roxithromycin used alone and in combination with ethambutol, rifampin, amikacin, ofloxacin, and clofazimine against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of roxithromycin used alone and in combination with ethambutol, rifampin, amikacin, ofloxacin, and clofazimine against Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxithromycin alone and in combination with either ethambutol or levofloxacin for disseminated Mycobacterium avium infections in beige mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxithromycin alone and in combination with either ethambutol or levofloxacin for disseminated Mycobacterium avium infections in beige mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outer membrane permeability barrier to azithromycin, clarithromycin, and roxithromycin in gram-negative enteric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outer membrane permeability barrier to azithromycin, clarithromycin, and roxithromycin in gram-negative enteric bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Influences of roxithromycin on cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory action of a macrolide antibiotic, roxithromycin, on co-stimulatory molecule expressions in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roxithromycin attenuates inflammation via modulation of RAGE-influenced calprotectin expression in a neutrophilic asthma model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: Azithromycin vs. Roxithromycin
This guide provides a detailed comparison of the pharmacokinetic properties of two widely used macrolide antibiotics: azithromycin and lexithromycin (potentially referring to roxithromycin, as this compound is not a recognized macrolide). The information is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of azithromycin and roxithromycin, offering a clear comparison for research and development purposes.
| Pharmacokinetic Parameter | Azithromycin | Roxithromycin |
| Peak Plasma Concentration (Cmax) | 0.4 mg/L (after a single 500 mg oral dose)[1] | ~10.13 µg/mL (after a 300 mg oral dose)[2] |
| Time to Peak Concentration (Tmax) | 2.1 to 3.2 hours[3] | ~2 hours[4] |
| Area Under the Curve (AUC) | Varies with dosing regimen | Varies with dosing regimen |
| Elimination Half-life (t½) | Approximately 68 hours[3][5] | Approximately 12 hours[4][6] |
| Bioavailability | ~37-38% for oral administration[1][3][5] | Rapidly absorbed[4][6] |
| Protein Binding | Variable, from 7% to 51% depending on concentration[5] | Not specified in the provided results |
| Metabolism | Primarily in the liver[5] | Partially metabolized, with over half excreted unchanged[7] |
| Excretion | Primarily biliary excretion[3][8] | Primarily in bile, with less than 10% in urine[4][6] |
Experimental Protocols
The data presented in this guide are derived from various pharmacokinetic studies. While specific protocols may vary between studies, a general methodology for determining the pharmacokinetic profiles of these antibiotics is outlined below.
General In Vivo Pharmacokinetic Study Protocol
A common experimental workflow for assessing the pharmacokinetics of macrolide antibiotics in human subjects is as follows:
References
- 1. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Roxithromycin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Action of Roxithromycin: A Comparative Guide for Researchers
A comprehensive analysis of Roxithromycin's mechanism of action, with a comparative look at fellow macrolides Erythromycin and Azithromycin, providing experimental validation and detailed protocols for scientific investigation.
Assuming the user's interest lies in the well-documented macrolide antibiotic Roxithromycin, this guide provides an in-depth validation of its mechanism of action. It offers a comparative analysis with the widely recognized macrolides, Erythromycin and Azithromycin, and is intended for researchers, scientists, and professionals in drug development.
Halting the Bacterial Engine: The Core Mechanism of Action
Roxithromycin, a member of the macrolide antibiotic class, effectively combats bacterial infections by targeting and inhibiting the process of protein synthesis.[1] Its mode of action involves binding to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for creating proteins. The specific binding site is situated within the nascent peptide exit tunnel (NPET), the channel through which newly synthesized protein chains emerge.[2][3] By occupying this critical space, Roxithromycin creates a physical blockage, preventing the elongating polypeptide chain from passing through. This obstruction leads to the premature release of the incomplete protein-tRNA complex, effectively shutting down protein production and arresting bacterial growth.[2]
The primary point of interaction for Roxithromycin is the 23S ribosomal RNA (rRNA) of the 50S subunit. This specificity for the bacterial ribosome is a key factor in the selective toxicity of macrolides, allowing them to target bacteria while leaving the host's eukaryotic cells, which possess structurally different 80S ribosomes (composed of 40S and 60S subunits), largely unharmed.[4]
Visualizing the Inhibition of Protein Translation
Caption: Roxithromycin's mechanism of action on the bacterial ribosome.
A Head-to-Head Comparison: Performance Metrics
The following tables present a summary of quantitative data that compares the in vitro activity and clinical effectiveness of Roxithromycin, Erythromycin, and Azithromycin.
Table 1: In Vitro Ribosomal Binding and Protein Synthesis Inhibition
| Antibiotic | Ribosomal Binding Affinity (Kd) (nM) | Protein Synthesis Inhibition (IC50) (µg/mL) |
| Roxithromycin | 20[5] | Data not available |
| Erythromycin | 36[5] | H. influenzae: 1.5[6] |
| Azithromycin | Data not available | H. influenzae: 0.4[6] |
| Clarithromycin | 8[5] | Data not available |
Table 2: Clinical Efficacy in Respiratory Tract Infections
| Antibiotic | Indication | Clinical Success Rate (%) | Reference |
| Roxithromycin | Acute community-acquired respiratory tract infections | 94-97[7] | Marsac, 1992[7] |
| Roxithromycin | Lower respiratory tract infections | 89 | Overview of multiple studies[8] |
| Roxithromycin | Lower respiratory tract infections (vs. Erythromycin) | 82 (vs. 77 for Erythromycin) | Multicenter Study[8] |
| Roxithromycin | Pneumonia (vs. Cephradine) | 100 (vs. 93 for Cephradine) | Double-blind trial[8] |
| Azithromycin | Mycoplasma pneumoniae Pneumonia in Children (in sequential therapy with Roxithromycin) | 96 (combination) vs. 84 (Azithromycin alone) | Comparative observation study |
Validating the Mechanism: Experimental Protocols
3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This standard laboratory method is used to determine the lowest concentration of an antibiotic that prevents the visible growth of a specific microorganism.
Workflow for MIC Determination
References
- 1. mdpi.com [mdpi.com]
- 2. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Assessing the Clinical Potential of Erythromycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of erythromycin derivatives, focusing on their antibacterial efficacy, pharmacokinetic profiles, and immunomodulatory activities. The information presented is intended to assist researchers and drug development professionals in evaluating the clinical potential of these compounds.
Comparative Antibacterial Activity
The in vitro activity of macrolide antibiotics is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MICs of erythromycin and its derivatives—roxithromycin, clarithromycin, and azithromycin—against common respiratory pathogens.
Table 1: Minimum Inhibitory Concentration (MIC₉₀) of Macrolides against Gram-Positive Respiratory Pathogens (μg/mL)
| Organism | Erythromycin | Roxithromycin | Clarithromycin | Azithromycin |
| Streptococcus pneumoniae | 0.06 - 0.125 | 0.15 - 0.60 | 0.01 - 0.06 | 0.05 - 0.47 |
| Streptococcus pyogenes | 0.03 - 0.2 | ~0.15 | 0.01 - 0.05 | ~0.05 |
| Staphylococcus aureus | ~0.2 | ~0.2 | ~0.1 | ~0.4 |
Data derived from multiple sources[1][2].
Table 2: Minimum Inhibitory Concentration (MIC₉₀) of Macrolides against Gram-Negative Respiratory Pathogens (μg/mL)
| Organism | Erythromycin | Roxithromycin | Clarithromycin | Azithromycin |
| Haemophilus influenzae | >16 | 8-16 | 2-8 | 0.5-2 |
| Moraxella catarrhalis | 0.12 | 0.25 | 0.06 | 0.03 |
Data derived from multiple sources[1][3].
Pharmacokinetic Profiles
The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing regimens and clinical outcomes. Newer erythromycin derivatives have been designed to improve upon the pharmacokinetic limitations of the parent compound.
Table 3: Comparative Pharmacokinetic Parameters of Erythromycin Derivatives
| Parameter | Erythromycin | Roxithromycin | Clarithromycin | Azithromycin |
| Oral Bioavailability (%) | 15-45 | ~90 | ~55 | ~37 |
| Elimination Half-life (hours) | 1.5-3 | ~12 | 3-7 | 40-68 |
| Tissue Penetration | Moderate | Good | Excellent | Excellent |
| Metabolism | Hepatic (CYP3A4) | Partially Hepatic | Hepatic (CYP3A4) | Minimally Hepatic |
| Protein Binding (%) | 70-90 | 96 | 42-70 | 7-51 |
Data derived from multiple sources[4][5][6][7].
Immunomodulatory and Anti-inflammatory Effects
Beyond their direct antibacterial action, macrolides possess significant immunomodulatory and anti-inflammatory properties. These effects are mediated through their interaction with various cellular signaling pathways, primarily in immune and epithelial cells.
Inhibition of Pro-inflammatory Signaling Pathways
Erythromycin and its derivatives have been shown to attenuate inflammatory responses by inhibiting key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[8][9][10][11]
Caption: Inhibition of NF-κB and MAPK Signaling by Macrolides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC of an antibiotic is the broth microdilution method.
Workflow:
Caption: Broth Microdilution MIC Testing Workflow.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution: Serial two-fold dilutions of the macrolide antibiotic are prepared in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.[12][13]
Anti-inflammatory Effect Assessment in vitro
The anti-inflammatory effects of macrolides can be assessed by measuring their ability to inhibit cytokine production in cell culture.
Workflow:
Caption: In Vitro Cytokine Inhibition Assay Workflow.
Detailed Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line are cultured in appropriate media.
-
Macrolide Treatment: Cells are pre-treated with various concentrations of the erythromycin derivative for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine secretion (e.g., 6-24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-8, TNF-α) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The reduction in cytokine levels in the macrolide-treated cells compared to the untreated, stimulated control cells indicates the anti-inflammatory activity of the compound.
Conclusion
The derivatives of erythromycin exhibit distinct advantages over the parent compound, including improved pharmacokinetic profiles and, in some cases, enhanced antimicrobial activity against specific pathogens. Azithromycin and clarithromycin, in particular, demonstrate superior activity against H. influenzae compared to erythromycin and roxithromycin.[1] Furthermore, the well-documented immunomodulatory effects of these macrolides present an exciting avenue for therapeutic applications beyond their antimicrobial properties, particularly in chronic inflammatory diseases. This guide provides a foundational comparison to aid in the strategic development and clinical assessment of novel erythromycin derivatives.
References
- 1. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative pharmacokinetics of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 10. Macrolide Therapy in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lexithromycin
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as critical as the discoveries they enable. Lexithromycin, an antibiotic, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria[2][3][4]. Adherence to established disposal protocols is, therefore, not merely a matter of compliance but a fundamental aspect of responsible research.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting, in line with general pharmaceutical waste regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as these may include state or local regulations that are more stringent than federal laws[2][5].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the use of safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1]. An accessible safety shower and eyewash station are mandatory in areas where this compound is handled[1].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, stock solutions, and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste: Collect expired or unused this compound powder in its original container or a clearly labeled, sealed container for chemical waste. This includes contaminated items such as weighing boats, contaminated gloves, and bench paper.
-
Liquid Waste:
-
Stock Solutions: High-concentration stock solutions of this compound are considered hazardous chemical waste[2]. They should be collected in a dedicated, sealed, and properly labeled waste container. Do not mix with other chemical waste unless approved by your institution's EHS department.
-
Working Solutions and Media: Aqueous solutions and cell culture media containing this compound should be treated as chemical waste. Autoclaving may not be sufficient to degrade the antibiotic; therefore, these solutions should not be poured down the drain[2]. Collect them in a designated liquid chemical waste container.
-
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste[8].
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").
-
Include the hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment."
3. Storage of Waste:
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
Most pharmaceutical waste is incinerated at a licensed facility to ensure complete destruction[6][7].
-
Never dispose of this compound in the regular trash or by flushing it down the drain[2][9][10]. This is to prevent environmental contamination and the potential for creating antibiotic-resistant "superbugs"[2].
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C38H70N2O13 | [1] |
| Molecular Weight | 762.97 g/mol | [1] |
| CAS Number | Not specified in the primary SDS | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Codes | P273: Avoid release to the environmentP501: Dispose of contents/container to an approved waste disposal plant | [1] |
Experimental Protocols
The disposal procedures outlined above are operational protocols derived from safety data sheets and general laboratory waste guidelines. No experimental protocols for the degradation or neutralization of this compound for disposal purposes are recommended without specific validation, as incomplete reactions could produce other hazardous byproducts. The standard and recommended procedure is collection and professional disposal via incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. SIDP - Antibiotic Disposal [sidp.org]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Lexithromycin in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact.
I. Chemical and Physical Properties
This compound is a semi-synthetic macrolide antibiotic derived from erythromycin. It is essential to understand its properties to handle it safely.
| Property | Value | Reference |
| CAS Number | 53066-26-5 | N/A |
| Molecular Formula | C38H70N2O13 | N/A |
| Molecular Weight | 762.97 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Storage Temperature | -20°C (as powder) | [1] |
II. Hazard Identification and Toxicity Data
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]
Due to the lack of specific OELs for this compound, it is prudent to handle it as a potent compound and minimize exposure. For comparative purposes, the oral LD50 of the related compound Erythromycin in rats is 4600 mg/kg.[2][3][4]
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity (Acute & Chronic) | Category 1 | P273: Avoid release to the environment. P391: Collect spillage. |
III. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. |
IV. Operational Plan: Safe Handling and Experimental Protocol
Adherence to a strict operational plan is crucial for safety.
A. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood when weighing the powder or preparing solutions to avoid inhalation of dust and aerosols.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
B. Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the fume hood.
-
Solubilization: Add the powder to the appropriate solvent in a suitable container. Gently swirl to dissolve.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the solution at the recommended temperature, typically -20°C or -80°C in a solvent.[1]
-
Decontamination: After preparation, decontaminate the work surface, any equipment used, and dispose of the weigh boat in the appropriate chemical waste stream.
V. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove any contact lenses and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing and promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Accidental Release | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol. Dispose of contaminated material according to disposal procedures.[1] |
VI. Disposal Plan
Proper disposal is critical to prevent environmental contamination, given this compound's high aquatic toxicity.
-
Solid Waste: Dispose of unused this compound powder and any contaminated solid waste (e.g., weigh boats, gloves, etc.) in a designated and clearly labeled hazardous chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[1]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1]
VII. Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the logical relationship between hazards and controls for this compound.
Caption: Safe Handling Workflow for this compound.
Caption: this compound Hazard-Control Relationship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
